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Varv peptide C

Cat. No.: B1575631
Attention: For research use only. Not for human or veterinary use.
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Description

Varv peptide C is a novel macrocyclic polypeptide (cyclotide) isolated from the aerial parts of Viola arvensis (field pansy) . It is part of a family of plant-derived host-defense peptides that function as a key component of the plant's innate immune system . This peptide is characterized by its head-to-tail cyclic backbone, which is stabilized by three internal disulfide bonds that form a unique cyclic cysteine knot (CCK) motif. This structure makes this compound exceptionally resistant to thermal, chemical, and enzymatic degradation, presenting it as a highly stable scaffold for peptide-based drug design and development . The amino acid sequence of this compound is cyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE) . It consists of approximately 30 amino acid residues and shows a high degree of homology with other bioactive cyclotides, such as kalata B1 . As a cyclotide, its natural biological activities are believed to include potent insecticidal and nematocidal effects, making it a subject of interest for agricultural applications and for studying plant defense mechanisms . Its mechanism of action is associated with an ability to interact with and disrupt biological membranes, a common feature of many antimicrobial peptides . Due to its remarkable stability and structural properties, this compound is a valuable tool for researching the structure-activity relationships of cyclotides, grafting bioactive epitopes, and exploring new pharmaceutical and biotechnological applications . This product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antimicrobial

sequence

GVPICGETCVGGTCNTPGCSCSWPVCTRN

Origin of Product

United States

Structural Elucidation and Characterization of Varv Peptide C

Primary Amino Acid Sequence Analysis

The primary structure of Varv peptide C was determined through methods such as automated Edman degradation and mass spectrometry. nih.govcapes.gov.br

This compound is composed of 30 amino acid residues. acs.orgnih.gov Its sequence is cyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE). acs.orgnih.gov The peptide contains six cysteine residues, which are crucial for its three-dimensional structure. acs.orgvulcanchem.com

Table 1: Amino Acid Sequence of this compound

Position Amino Acid Position Amino Acid Position Amino Acid
1 Threonine (T) 11 Glycine (B1666218) (G) 21 Arginine (R)
2 Cysteine (C) 12 Cysteine (C) 22 Asparagine (N)
3 Valine (V) 13 Serine (S) 23 Glycine (G)
4 Glycine (G) 14 Cysteine (C) 24 Valine (V)
5 Glycine (G) 15 Serine (S) 25 Proline (P)
6 Threonine (T) 16 Tryptophan (W) 26 Isoleucine (I)
7 Cysteine (C) 17 Proline (P) 27 Cysteine (C)
8 Asparagine (N) 18 Valine (V) 28 Glycine (G)
9 Threonine (T) 19 Cysteine (C) 29 Glutamic Acid (E)

This table was generated based on the sequence provided in the search results. acs.orgnih.gov

This compound shares a high degree of sequence homology with other cyclotides, particularly those isolated from Viola arvensis and other plants from the Violaceae and Rubiaceae families. acs.orgnih.govcapes.gov.br It shows strong resemblance to other Varv peptides (such as A, B, D, and E), kalata B1, violapeptide I, circulins A and B, and cyclopsychotride A. acs.orgnih.govcapes.gov.br The conservation is especially notable around the cysteine residues, which are fundamental to the cyclotide framework. vulcanchem.com

Amino Acid Composition

Disulfide Connectivity and Topography

The defining structural feature of this compound, and cyclotides in general, is the cyclic cystine knot (CCK) motif. nih.govvulcanchem.com This motif is formed by the three internal disulfide bridges. acs.orgnih.gov

The six cysteine residues in this compound are conserved across the cyclotide family and form three specific disulfide bonds. vulcanchem.com The typical connectivity for cyclotides is CysI-CysIV, CysII-CysV, and CysIII-CysVI. nih.govnih.gov This arrangement creates a knotted structure where one disulfide bond passes through a macrocycle formed by the other two disulfide bonds and the intervening backbone segments. nih.govresearchgate.net

Table 2: Predicted Disulfide Connectivity in this compound

Cysteine Residue Position Paired Cysteine Position
Cys I 2 Cys IV 19
Cys II 7 Cys V 27

This table is based on the conserved cyclotide disulfide knot motif; the exact pairing for this compound was not explicitly detailed in the provided search results but is inferred from the general cyclotide structure. nih.govnih.gov

The three disulfide bonds are paramount to the exceptional stability of this compound. vulcanchem.comnih.gov This intricate network of covalent bonds, in conjunction with the cyclized backbone, makes the peptide highly resistant to thermal, chemical, and enzymatic degradation. vulcanchem.comnih.gov The cystine knot provides a rigid scaffold, protecting the peptide from proteolysis by preventing the N- and C-termini from being accessible to exopeptidases. vulcanchem.comresearchgate.net This structural integrity is crucial for maintaining the peptide's native conformation and biological activity. rcsb.orgnih.gov

Cysteine Residue Conservation and Pairing

Secondary and Tertiary Conformation

The combination of the cyclic backbone and the cystine knot forces this compound into a compact and well-defined three-dimensional structure. diva-portal.orgrcsb.org The structure is characterized by a distorted triple-stranded β-sheet and several turns.

Backbone Cyclization Topology

The defining structural feature of this compound is its circular peptide backbone. Unlike linear peptides that have distinct N- and C-termini, in this compound these ends are covalently linked by a standard peptide bond. nih.gov This cyclization, along with the disulfide knot, provides remarkable resistance to thermal and enzymatic degradation. The amino acid sequence of this compound is cyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE). nih.gov The cyclization is understood to be a post-translational modification of a precursor protein. ualberta.ca

Three-Dimensional Structural Features (e.g., Loops, Turns)

While a specific three-dimensional structure for this compound determined by experimental methods like NMR or X-ray crystallography has not been published, its structure can be inferred from the well-characterized cyclotide framework. This framework consists of a series of loops and beta-turns connecting the six conserved cysteine residues. nih.gov The regions between the cysteines are referred to as loops 1 through 6. nih.gov The structure is expected to contain antiparallel beta-strands and several tight turns, creating a compact and rigid fold. nih.gov The disulfide bonds form a cystine knot, where two disulfide bridges and the intervening backbone segments create a ring, which is threaded by the third disulfide bond. nih.gov

Due to the high degree of homology among cyclotides, the 3D structure of this compound can be predicted with reasonable accuracy through homology modeling. nih.govresearchgate.net In this approach, the known structures of closely related cyclotides, such as kalata B1, serve as templates to build a model of the target peptide. nih.govresearchgate.net

Advanced Spectroscopic and Structural Methodologies

The structural elucidation of cyclotides like this compound relies on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

NMR spectroscopy is the primary tool for determining the three-dimensional structure of cyclotides in solution. smolecule.comresearchgate.net Although a specific NMR study for this compound is not available, the methodology is well-established for this peptide family. Techniques like 1H and 13C NMR would be employed to gain detailed structural information. spectralservice.de 2D-NMR experiments, including COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space correlations between atoms. spectralservice.de These correlations provide the distance restraints and dihedral angles necessary to calculate a family of structures that represent the peptide's conformation in solution. researchgate.net For instance, the detailed solution structure of the related Varv peptide F was determined using this approach. researchgate.netrcsb.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides high-resolution structural information of molecules in their solid, crystalline state. While cyclotides are notoriously difficult to crystallize, the crystal structure of Varv peptide F has been successfully determined. researchgate.netrcsb.orgnih.gov This achievement demonstrates that obtaining a crystal structure for this compound is theoretically possible. smolecule.comresearchgate.net Such a structure would precisely define bond lengths and angles, and reveal the details of the cystine knot and the network of hydrogen bonds that stabilize the molecule in the solid state. rcsb.org

Mass Spectrometry-Based Approaches for Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the characterization of cyclotides, including this compound. nih.gov It is used to determine the precise molecular weight and to confirm the amino acid sequence. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of peptides like this compound. nih.govnih.gov In a typical workflow, the peptide sample is co-crystallized with a matrix and irradiated with a laser. The resulting ions are accelerated in an electric field, and their mass-to-charge ratio is determined by their time of flight. nih.gov

For de novo sequencing and confirmation of the primary structure, tandem mass spectrometry (MALDI-TOF/TOF) is employed. nih.gov In this process, the peptide is first linearized, often by reduction of the disulfide bonds. nih.gov The linearized peptide is then subjected to enzymatic digestion to generate smaller fragments, which are then analyzed by MS/MS to determine their sequence. nih.gov A study on Viola tricolor successfully identified acyclo-Varv peptide C, D, and E using MS/MS analysis of reduced and alkylated samples, demonstrating the utility of this technique for the Varv peptide family. nih.gov

Table 1: Properties of this compound

PropertyValueSource
Amino Acid Sequence cyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE) nih.gov
Molecular Weight (Da) 2902.32
Plant of Origin Viola arvensis nih.gov
Peptide Family Cyclotide
LC-MS/MS Sequencing

The primary structure of this compound, a macrocyclic polypeptide isolated from the aerial parts of Viola arvensis, has been determined through a combination of analytical techniques, with tandem mass spectrometry (LC-MS/MS) playing a pivotal role. diva-portal.orglibretexts.org The elucidation of its amino acid sequence, cyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE), presented a unique challenge due to its cyclic nature and the presence of three stabilizing disulfide bridges. diva-portal.orgsepscience.com

The sequencing of cyclotides like this compound via mass spectrometry necessitates a multi-step "bottom-up" proteomics approach to overcome the inherent stability of their structure. sepscience.comnih.gov Intact cyclotides are highly resistant to fragmentation in a mass spectrometer. nih.gov Therefore, the initial and critical step involves the linearization of the peptide. This is achieved through a two-step chemical modification process:

Reduction: The three disulfide bonds within this compound are cleaved. This is typically accomplished by treating the peptide with a reducing agent, such as dithiothreitol (B142953) (DTT). sepscience.comresearchgate.net

Alkylation: The resulting free thiol groups on the cysteine residues are then alkylated, commonly using iodoacetamide (B48618) (IAM). This process, known as carbamidomethylation, prevents the reformation of disulfide bonds and adds a specific mass modification to each cysteine residue, which aids in their identification during mass spectral analysis. sepscience.comnonlinear.com

Following the reduction and alkylation, the now linear peptide is subjected to enzymatic digestion. To achieve comprehensive sequence coverage, a combination of endopeptidases with different cleavage specificities, such as trypsin and endoproteinase GluC, is often employed. nih.govacs.org Trypsin, for instance, cleaves the peptide chain at the C-terminal side of arginine (R) and lysine (B10760008) (K) residues, while GluC cleaves at the C-terminal side of glutamic acid (E) residues. This enzymatic digestion breaks the single linear peptide into multiple smaller, more manageable fragments.

These peptide fragments are then separated using liquid chromatography (LC) and introduced into a tandem mass spectrometer for sequencing. In a typical LC-MS/MS experiment for cyclotides, a high-resolution mass analyzer like a quadrupole time-of-flight (QqTOF) instrument is used. sepscience.comnih.gov The process involves:

MS1 Scan: The mass spectrometer first performs a full scan to determine the mass-to-charge ratio (m/z) of all the peptide fragments produced by the enzymatic digest.

Precursor Ion Selection: Specific peptide fragments (precursor ions) are then individually selected. For cyclotide analysis, peptides carrying charges from +2 to +5 are often targeted for fragmentation. nih.govualberta.ca

MS2 Scan (Fragmentation): The selected precursor ions are fragmented, typically through collision-induced dissociation (CID), where the ions are collided with an inert gas. This process breaks the peptide bonds at predictable locations, generating a series of N-terminal charged fragments (b-ions) and C-terminal charged fragments (y-ions). libretexts.orgionsource.com

Sequence Determination: The mass spectrometer measures the m/z of these fragment ions. The amino acid sequence of the peptide fragment is then deduced by calculating the mass differences between consecutive b-ions or y-ions in the spectrum. nih.gov

By assembling the sequences of all the overlapping peptide fragments generated by the different enzymes, the full amino acid sequence of the original linearized this compound is reconstructed. nih.gov Studies utilizing this methodology have successfully identified this compound in extracts from Viola tricolor, and in some cases, have also detected its acyclic variants. sepscience.comnih.gov

Detailed Research Findings

In a comprehensive peptidomic analysis of Viola tricolor, this compound was identified using a robust workflow involving sample preparation and LC-MS/MS analysis. sepscience.com The general experimental parameters for such an analysis are outlined below.

ParameterDescription
Sample Preparation
Reduction20 mM dithiothreitol (DTT) for 1 hour at 37 °C. sepscience.comresearchgate.net
Alkylation100 mM iodoacetamide (IAM) for 20 minutes at 23 °C in the dark. researchgate.net
DigestionTrypsin and/or Endoproteinase GluC digestion for 12-16 hours at 37 °C. nih.gov
LC-MS/MS System
Mass SpectrometerCapillary LC-QqTOF (Quadrupole-Time-of-Flight). sepscience.comnih.gov
IonizationNano-electrospray ionization (NSI). uq.edu.au
Acquisition Parameters
Precursor Scan Range50–2200 m/z. nih.govualberta.ca
MS/MS TriggerPeptides with charge states of +2 to +5. nih.govualberta.ca
FragmentationHigh energy collision-induced dissociation (CID). nih.gov

The table below provides a theoretical representation of the expected b- and y-ion series for a tryptic peptide fragment of the linearized and S-carbamidomethylated this compound. This illustrates how the fragmentation data is used to confirm the peptide's sequence. The selected fragment, NGVPIC(cam)GE, originates from cleavage after the Arginine (R) residue in the full sequence. The mass of the carbamidomethylated cysteine (C(cam)) is 161.06 Da.

Table 1: Theoretical MS/MS Fragmentation of a Tryptic Peptide from this compound (Fragment: NGVPIC(cam)GE)

#b-ionsm/zy-ionsm/zAmino Acid
1 N115.05E130.07N
2 NG172.07GE187.09G
3 NGV271.14C(cam)GE348.15V
4 NGVP368.19IC(cam)GE461.24P
5 NGVP I481.28PIC(cam)GE558.29I
6 NGVPIC(cam)642.34VPIC(cam)GE657.36C(cam)
7 NGVPIC(cam)G699.36GVPIC(cam)GE714.38G
8 NGVPIC(cam)GE828.40NGVPIC(cam)GE829.41E

Note: The data in this table is a theoretical representation based on the known amino acid sequence of this compound and established principles of peptide fragmentation in mass spectrometry. It serves to illustrate the methodology, as a specific, published experimental fragmentation table for this exact peptide was not available in the consulted research.

Genetic Encoding and Precursor Architecture

The genes encoding cyclotide precursors, including those for Varv peptides, have been successfully identified in various plant species, particularly within the Violaceae family, such as Viola tricolor and Viola arvensis. acs.org Methodologies like PCR-based cDNA sequencing and, more powerfully, transcriptome mining have enabled the discovery of a vast number of cyclotide precursor sequences. acs.orgnih.govdiva-portal.org These studies have revealed that a single plant can express a multitude of different cyclotides. acs.org The precursor genes can be structured to encode a single cyclotide domain or multiple, sometimes varied, cyclotide domains within a single polypeptide chain. pnas.orgfrontiersin.org This multi-domain architecture suggests a gene duplication mechanism has played a role in the evolution and diversification of cyclotides. frontiersin.org

Precursor FeatureDescriptionSource
Gene Identification Methods PCR-based cDNA sequencing, Transcriptome mining acs.orgnih.gov
Domain Architecture Can encode one, two, or three cyclotide domains per precursor acs.orgpnas.org
Evolutionary Implication Gene duplication events likely led to multi-domain precursors and cyclotide diversity frontiersin.org

The generic architecture of a cyclotide precursor protein is a multi-domain structure essential for correct folding and processing. nih.govfrontiersin.org It typically consists of:

An N-terminal endoplasmic reticulum (ER) signal peptide that directs the precursor to the secretory pathway. pnas.orgfrontiersin.org

An N-terminal pro-region (NTPP). frontiersin.org

The cyclotide domain itself (e.g., the this compound sequence). frontiersin.org

A short C-terminal tail region that is processed during maturation. nih.govfrontiersin.org

For the mature, cyclic peptide to be formed, both the N-terminal pro-region and the C-terminal tail must be excised. diva-portal.org This processing is a critical step in the post-translational modification pathway. wikipedia.org Studies on various cyclotides have shown that processing at the C-terminus of the cyclotide domain is linked to a highly conserved asparagine (Asn) or occasionally an aspartic acid (Asp) residue. nih.govnih.gov The cleavage at the N-terminus often occurs before a conserved sequence, such as GlyLeuPro. pnas.org The removal of these flanking regions liberates the linear cyclotide domain, making it available for the final cyclization step. diva-portal.org

Cyclotide Precursor Gene Identification

Post-Translational Modification Pathways

Following translation, the linear precursor protein undergoes a series of crucial modifications to transform into the final, stable, and bioactive this compound. These modifications include enzymatic cyclization and the formation of a complex disulfide bond network. wikipedia.org

The hallmark head-to-tail cyclization of the peptide backbone is catalyzed by a specific class of enzymes known as asparaginyl endopeptidases (AEPs), also referred to as vacuolar processing enzymes. nih.govnih.gov AEPs are responsible for both the cleavage of the peptide bond following the conserved C-terminal Asn/Asp residue and the subsequent formation of a new peptide bond between the newly liberated C-terminus and the N-terminus of the cyclotide domain. nih.govnih.gov This dual cleavage-ligation activity is a remarkable enzymatic feat. The process is pH-dependent, which may help regulate the sequence of processing events within the plant cell. bohrium.comnih.gov The suppression of AEP activity, either through genetic means or specific inhibitors, leads to a reduction in cyclic cyclotides and an accumulation of their linear precursors, confirming the enzyme's essential role in biosynthesis. nih.gov

EnzymeFunctionKey CharacteristicsSource
Asparaginyl Endopeptidase (AEP) Catalyzes backbone cyclizationRecognizes C-terminal Asn/Asp; performs both peptide bond cleavage and ligation; activity is pH-dependent nih.govnih.gov

A defining structural feature of this compound and all cyclotides is the cyclic cystine knot (CCK). nih.gov This motif is formed by three interlocking disulfide bonds that provide immense structural rigidity and stability. nih.govuit.no The formation of these three disulfide bonds from six conserved cysteine residues is a critical post-translational modification. nih.gov It is hypothesized that oxidative folding and the formation of the disulfide bonds occur within the secretory pathway, likely preceding the final cleavage and cyclization steps. pnas.org The folding pathway can be complex, involving stable two-disulfide intermediates. nih.gov Enzymes such as protein disulfide isomerase (PDI) have been shown in vitro to facilitate the correct folding and disulfide bond formation of cyclotide-related molecules, suggesting they may play a role in the in vivo process. nih.gov

Role of Asparaginyl Endopeptidases (AEPs) in Cyclization

Metabolic Engineering Approaches for Enhanced Production

The unique stability and bioactivities of cyclotides have made them attractive scaffolds for pharmaceutical and agricultural applications. nih.govoup.com However, obtaining large quantities from their native plant sources can be challenging. This has spurred the development of metabolic engineering strategies to produce these peptides in heterologous systems, particularly in non-cyclotide-producing plants. oup.comlatrobe.edu.au

A primary and successful approach involves the co-expression of a cyclotide precursor gene with the gene for a specific, cyclizing AEP. oup.comlatrobe.edu.au When cyclotide precursor genes are expressed alone in host plants like Nicotiana benthamiana, the efficiency of cyclization is often low, resulting in a high proportion of unprocessed or linear peptides. oup.com However, co-expressing the precursor with a compatible AEP significantly enhances the processing and dramatically increases the yield of the desired cyclic product. oup.comlatrobe.edu.au This strategy has proven effective for producing both native and engineered cyclotides in various plant species, including tobacco and lettuce, in both transient and stable expression systems. latrobe.edu.au Other avenues being explored for enhanced production include the use of plant cell suspension cultures, where production can sometimes be increased by treating the cells with elicitors, and Agrobacterium-mediated transformation of plant cells. uq.edu.au

Genetic Manipulation in Host Plants

The large-scale production of cyclotides such as this compound, which are found in plants like Viola arvensis, presents an intriguing possibility for pharmaceutical and agrochemical applications. pnas.org The unique cyclic cystine knot structure of cyclotides confers exceptional stability against thermal, chemical, and enzymatic degradation, making them promising scaffolds for drug development. pnas.orguq.edu.au

Research into the genetic origins of cyclotides reveals that in the Violaceae and Rubiaceae families, these peptides are biosynthesized from dedicated genes. pnas.org These genes encode precursor proteins that typically include an endoplasmic reticulum (ER) signal peptide, an N-terminal pro-region, N-terminal repeats (NTR), the mature cyclotide domain, and a C-terminal flanking region. pnas.orgacs.org In some instances, these precursor genes can encode for multiple copies of the same cyclotide or a variety of different cyclotide sequences. pnas.org

This genetic blueprint offers a pathway for the heterologous expression of cyclotides in transgenic crops. The discovery of cyclotides in the Fabaceae (legume) family, a major source of human food, has opened up the potential for using these plants as biofactories for large-scale cyclotide production. pnas.org Understanding the specific genetic mechanisms that produce this compound in Viola arvensis is a key step toward replicating this process in a chosen host plant. pnas.org

The biosynthesis process involves the processing of a precursor protein, with a conserved asparagine (Asn) or aspartic acid (Asp) residue at the C-terminus of the cyclotide domain being crucial for the head-to-tail cyclization of the peptide backbone. uq.edu.au While in Violaceae and Rubiaceae, this residue is typically followed by a small amino acid like glycine or serine, variations have been observed in other families, suggesting some flexibility in the processing requirements. pnas.org

Elicitation Strategies in Plant Cell Cultures

Plant cell cultures offer a controlled and sustainable alternative to the extraction of cyclotides from whole plants. researchgate.net Elicitation, the process of inducing or enhancing the biosynthesis of target metabolites by adding specific compounds (elicitors) in small concentrations, is a key strategy for optimizing the production of cyclotides like this compound in these in vitro systems. google.comnih.gov

Elicitors can be of biotic or abiotic origin. nih.gov Biotic elicitors include substances derived from microorganisms, such as fungal extracts. For instance, treating Oldenlandia umbellata cell cultures with an elicitor from the fungus Aspergillus niger has been shown to enhance the production of Varv-A-like peptides. researchgate.netresearchgate.net Similarly, fungal elicitation has been noted to activate cyclotide production in plants through complex signaling pathways. researchgate.net

Abiotic elicitors encompass physical factors and chemical compounds. Plant stress hormones are a significant category of chemical elicitors. Studies on Viola uliginosa cell suspension cultures have demonstrated that jasmonic acid (JA) can significantly improve the accumulation of certain cyclotides. researchgate.net Other stress hormones like salicylic (B10762653) acid (SA) and abscisic acid (ABA) have also been investigated for their effects on cyclotide production. researchgate.net The concentration of these elicitors is a critical factor, as some can be toxic to plant cells at higher levels. For example, jasmonic acid derivatives are typically used in a range of 10 to 200 μg/ml. google.com

The timing and mode of elicitor application are also crucial for successful outcomes. Elicitors can be added continuously, in a pulsed manner, or during specific sensitive phases of plant cell development. google.com For instance, in rapidly growing cultures, elicitors might be added after 2 to 3 days, whereas in slower-growing cultures, this might be done after 7 to 11 days. google.com

Elicitor TypeExampleTarget Plant/Cell CultureObserved Effect on Cyclotide Production
BioticAspergillus niger extractOldenlandia umbellataEnhanced production of Varv-A-like peptides researchgate.net
Abiotic (Hormonal)Jasmonic Acid (JA)Viola uliginosaSignificantly improved accumulation of specific bracelet cyclotides researchgate.net
Abiotic (Hormonal)Salicylic Acid (SA)Viola uliginosaInvestigated for effects on cyclotide production researchgate.net
Abiotic (Hormonal)Abscisic Acid (ABA)Viola uliginosaInvestigated for effects on cyclotide production researchgate.net

Transcriptomic and Proteomic Profiling of this compound Expression

Transcriptome Mining for Cyclotide Precursor Sequences

Transcriptome analysis is a powerful tool for discovering novel cyclotide sequences and understanding their genetic origins. By sequencing the RNA of a plant, researchers can identify the precursor proteins from which mature cyclotides are derived. acs.orgnih.gov This approach has been particularly fruitful in the Violaceae family, which is estimated to contain a vast diversity of cyclotides. researchgate.netfrontiersin.org

In Viola tricolor, transcriptome mining led to the characterization of 108 cyclotide precursor sequences. nih.gov These precursors can vary in their structure, encoding one, two, or even three distinct cyclotide domains within a single protein. acs.orgnih.gov This multi-domain architecture contributes to the high diversity of cyclotides found within a single plant species. nih.gov

A typical cyclotide precursor in Violaceae consists of an ER signal peptide, a pro-region, one or more cyclotide domains, and a C-terminal tail. acs.org The analysis of these precursor sequences is essential for understanding the biosynthetic pathway and the enzymatic processing required to release and cyclize the mature peptide. nih.gov

The application of transcriptomics to Viola pubescens resulted in the identification of 81 novel cyclotide precursor sequences. frontiersin.org This finding suggests that the entire Violaceae family could potentially express more than 89,000 different cyclotides. frontiersin.org Such studies provide a valuable genetic resource for the future discovery and production of specific cyclotides like this compound. frontiersin.org

Peptidomic Analysis for Mature Peptide Identification and Diversity

Peptidomic analysis, which focuses on the comprehensive study of peptides in a biological sample, is crucial for identifying the final, mature cyclotides present in a plant. acs.orgnih.gov This is often achieved using techniques like mass spectrometry (MS). nih.govdiva-portal.org

In Viola tricolor, a combined transcriptomic and peptidomic approach resulted in the discovery of 164 cyclotides. acs.orgnih.gov The peptidomic analysis confirmed the expression of several known cyclotides, including this compound. acs.org This method allows for the direct identification of the mature, cyclized peptides and can reveal post-translational modifications that are not apparent from the gene sequence alone. nih.gov

Peptidomic studies have also highlighted the tissue-specific expression of cyclotides. For example, in Viola hederacea, different cyclotide profiles were observed in various plant parts, such as leaves, roots, and flowers. nih.gov This suggests that the expression of cyclotides, including potentially this compound, is tightly regulated within the plant, likely in response to specific environmental pressures or developmental cues. nih.gov

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for assembling the linear precursor of this compound. smolecule.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.com This approach simplifies the purification process as excess reagents and soluble by-products can be easily washed away. bachem.com

Fmoc and Boc Chemistry Strategies

Two primary chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) chemistry. thermofisher.compeptide.com These strategies are defined by the type of protecting group used for the N-terminus of the amino acids. thermofisher.com

Fmoc Chemistry: The Fmoc group is base-labile, typically removed by a mild base like piperidine. thermofisher.compeptide.com This strategy is often preferred due to its milder deprotection conditions, which can lead to higher quality and yield for many peptides. thermofisher.comnih.gov The synthesis of a related cyclotide, VarvA, successfully utilized the Fmoc-SPPS strategy. nih.gov

Boc Chemistry: The Boc group is acid-labile and requires a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal. thermofisher.com While Fmoc chemistry is more common, Boc chemistry can be advantageous for synthesizing complex or hydrophobic peptides that may be prone to aggregation. peptide.com

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence and the desired final product. Both strategies rely on orthogonal protecting groups for the amino acid side chains, which are stable under the conditions used for N-terminal deprotection but can be removed at the end of the synthesis. thermofisher.comiris-biotech.de

Table 1: Comparison of Fmoc and Boc SPPS Strategies

FeatureFmoc ChemistryBoc Chemistry
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Condition Mild base (e.g., piperidine)Moderate acid (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., tBu)Strong acid-labile (e.g., Bzl)
Final Cleavage Mild acid (e.g., TFA)Strong acid (e.g., HF)
Advantages Milder conditions, higher yield for many peptides. thermofisher.comnih.govBetter for hydrophobic/aggregation-prone peptides. peptide.com
Disadvantages Thioesters for ligation can be challenging to generate. iris-biotech.deRequires handling of highly corrosive HF. iris-biotech.de

Stepwise Assembly and Resin Cleavage

The synthesis begins by attaching the C-terminal amino acid to a solid support resin. peptide.com For the synthesis of VarvA, 2-chlorotrityl chloride (CTC) resin was used. nih.gov The peptide chain is then elongated in a stepwise manner by repeatedly performing deprotection of the N-terminus followed by coupling of the next protected amino acid. peptide.com The success of each coupling step can be monitored using tests like the Kaiser (ninhydrin) test. peptide.com

Once the linear peptide sequence is fully assembled, it must be cleaved from the resin. peptide.com The cleavage cocktail used depends on the SPPS chemistry and the resin type. peptide.com For Fmoc-based synthesis on resins like Wang or Rink Amide, a cleavage mixture containing trifluoroacetic acid (TFA) is typically used. thermofisher.compeptide.com This step also removes the side-chain protecting groups. peptide.com Scavengers are often added to the cleavage cocktail to prevent reactive species from causing undesired side reactions with the peptide. peptide.com After cleavage, the crude peptide is typically precipitated and washed to remove impurities before further purification and cyclization. rsc.org

Cyclization Strategies

The defining structural feature of this compound is its cyclic backbone and multiple disulfide bonds. researchgate.net Achieving this complex topology requires specific cyclization strategies after the linear peptide has been synthesized and cleaved from the resin.

Oxidative Folding for Disulfide Bond Formation

This compound contains three internal disulfide bridges, which are crucial for its stability and structure. researchgate.net The formation of these bonds is achieved through oxidative folding. nih.gov This process involves the oxidation of the cysteine thiol groups in the reduced linear peptide to form disulfide bonds. nih.govgoogle.com

The conditions for oxidative folding, such as pH, temperature, and the presence of redox reagents like glutathione (B108866), can significantly impact the rate and yield of the correctly folded peptide. uq.edu.au The process often begins with the formation of various one- and two-disulfide intermediates, which then rearrange to form the native, three-disulfide structure. nih.govuq.edu.au For cyclotides, the folding process is often performed in an aqueous buffer, sometimes with the addition of a hydrophobic co-solvent to enhance folding rates. uq.edu.au

Native Chemical Ligation (NCL) for Backbone Cyclization

Native Chemical Ligation (NCL) is a powerful and widely used method for achieving head-to-tail backbone cyclization of peptides like Varv C. chemrxiv.orgnih.gov This strategy involves the reaction between a linear peptide precursor containing an N-terminal cysteine and a C-terminal thioester. researchgate.netcem.com The reaction proceeds in two steps: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl transfer, which results in the formation of a native peptide bond at the ligation site. cem.com

A key advantage of NCL is that it can be performed on fully unprotected peptides in aqueous solution at neutral pH, which minimizes side reactions. chemrxiv.org This method has been successfully applied to the synthesis of various cyclotides. nih.gov The generation of the required peptide C-terminal thioester can be challenging with Fmoc-SPPS, but several strategies have been developed to overcome this limitation. iris-biotech.deresearchgate.net

Alternative Chemical Cyclization Approaches (e.g., Click Chemistry)

While NCL is a robust method, other chemical strategies can also be employed for peptide cyclization.

Traditional Amide Bond Formation: This involves using standard peptide coupling reagents to form the amide bond between the N- and C-termini of the linear precursor. nih.gov This is often done at high dilution to favor intramolecular cyclization over intermolecular polymerization. peptide.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers a highly efficient and selective method for peptide cyclization. nih.govbiosyntan.de This approach involves synthesizing a linear peptide with an azide (B81097) group at one terminus and an alkyne group at the other. The subsequent cycloaddition reaction forms a stable triazole ring, effectively cyclizing the peptide. biosyntan.deqyaobio.com This method is valued for its high yield, compatibility with various functional groups, and mild reaction conditions. biosyntan.denih.gov The resulting triazole can act as a mimic of the peptide bond. bachem.com

Semi-Synthesis and Chemoenzymatic Synthesis

Semi-synthetic and chemoenzymatic approaches offer a powerful means to produce this compound by combining the flexibility of chemical peptide synthesis with the specificity of enzymatic reactions. These methods typically involve the solid-phase peptide synthesis (SPPS) of a linear precursor of this compound, which is then cyclized using an enzyme.

One of the prominent chemoenzymatic strategies employs proteases in a reverse proteolysis reaction to catalyze the final cyclization step. nih.gov For instance, trypsin has been successfully used for the cyclization of other cyclotides, particularly those with trypsin-inhibitory properties like members of the MCoTI (Momordica cochinchinensis trypsin inhibitor) subfamily. nih.gov In this approach, a linear precursor peptide, synthesized via Fmoc-SPPS, is designed to have the appropriate C-terminal and N-terminal residues that are recognized by the protease. nih.gov The cyclization is often performed with the protease immobilized on a solid support, which facilitates its removal after the reaction. nih.gov This protease-mediated ligation has been shown to be an efficient method for producing cyclic peptides. nih.gov

Another significant group of enzymes in the chemoenzymatic synthesis of cyclotides are asparaginyl endopeptidases (AEPs). nih.govmdpi.com AEPs are naturally involved in the biosynthesis of cyclotides in plants, where they are believed to catalyze the cleavage of a C-terminal pro-peptide and the subsequent transpeptidation reaction that forms the cyclic backbone. nih.govmdpi.com The natural precursor of this compound, like other cyclotides, contains a conserved asparagine or aspartic acid residue at the C-terminus of the cyclotide domain, which is a recognition site for AEP-mediated cyclization. nih.gov This natural mechanism can be harnessed for in vitro synthesis.

The general workflow for a chemoenzymatic synthesis of this compound is outlined below:

Solid-Phase Synthesis: The linear amino acid sequence of this compound (TCVGGTCNTPGCSCSWPVCTRNGVPICGE) is assembled on a solid resin.

Cleavage and Deprotection: The linear peptide is cleaved from the resin and its side-chain protecting groups are removed.

Oxidative Folding: The linear peptide is subjected to conditions that promote the formation of the correct three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI).

Enzymatic Cyclization: The folded, linear precursor is then treated with an appropriate enzyme, such as a protease or a ligase like butelase 1, to catalyze the head-to-tail cyclization. mdpi.com

The efficiency of these enzymatic cyclization reactions can be influenced by the specific amino acid sequence at the ligation junction. mdpi.com

Method Enzyme Example Key Steps Advantages Considerations
Protease-Mediated LigationTrypsin1. SPPS of linear precursor. 2. Oxidative folding. 3. Cyclization with immobilized trypsin.High efficiency for specific substrates.May require sequence modification for optimal recognition.
AEP-Mediated LigationAsparaginyl Endopeptidase1. SPPS of linear precursor. 2. Cyclization and cleavage of a pro-peptide mimic.Mimics the natural biosynthetic pathway.Enzyme availability and specificity.
Transpeptidase LigationSortase A1. SPPS of precursor with recognition motif. 2. Cyclization with Sortase A.Broad substrate scope.Leaves a small peptide fragment at the ligation site. mdpi.com

Recombinant Expression Systems for this compound Production

Recombinant production offers a potentially more scalable and cost-effective alternative to chemical synthesis for producing this compound. However, the expression of such a complex, cyclic, and disulfide-rich peptide in heterologous hosts presents significant challenges.

Escherichia coli is the most commonly used heterologous host for recombinant peptide production due to its rapid growth and well-understood genetics. However, the reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which are essential for the correct folding of this compound. To overcome this, several strategies have been developed:

Periplasmic Expression: The linear this compound precursor can be targeted to the periplasm of E. coli, which provides a more oxidizing environment and contains host enzymes like DsbA that facilitate disulfide bond formation. This is typically achieved by fusing the peptide to a signal sequence that directs its transport across the inner membrane.

Fusion Proteins: To enhance expression levels, prevent degradation by host proteases, and facilitate purification, the this compound sequence is often expressed as a fusion protein. Common fusion partners include Maltose Binding Protein (MBP), Thioredoxin (Trx), or Small Ubiquitin-like Modifier (SUMO). A cleavage site for a specific protease (e.g., TEV protease or thrombin) is engineered between the fusion partner and the peptide sequence, allowing for the release of the linear this compound precursor after purification. researchgate.net

Intein-Mediated Splicing: A more sophisticated approach involves the use of split inteins. nih.gov The linear precursor of the cyclotide is fused between the N- and C-terminal fragments of a split intein. Upon co-expression, the intein fragments self-catalytically excise and ligate the N- and C-termini of the peptide, resulting in a cyclized product directly within the host cell. nih.gov This method has been successfully applied to other cyclotides like MCoTI-I. nih.gov

The primary challenge in the recombinant production of this compound is not just the expression of the linear chain, but ensuring its correct three-dimensional structure, which includes both the cyclic backbone and the highly stable cyclic cystine knot (CCK) motif.

Oxidative Folding: Achieving the native disulfide bond connectivity (Cys I-IV, II-V, III-VI) from a linear or cyclized precursor with six cysteine residues is a complex process. In vitro folding is often required after purification of the linear peptide from E. coli. This process is highly dependent on factors such as pH, temperature, peptide concentration, and the presence of redox agents (e.g., a glutathione redox couple) and organic co-solvents. nih.govresearchgate.net The hydrophobic patches on the surface of cyclotides can lead to aggregation during the folding process, which significantly reduces the yield of the correctly folded peptide. nih.gov

Folding Pathways: Studies on other cyclotides have shown that they can follow complex folding pathways, sometimes becoming trapped in non-native disulfide-bonded intermediates. nih.govuq.edu.au For example, bracelet family cyclotides, to which this compound belongs, can be more challenging to fold in vitro compared to the Möbius subfamily. nih.gov The optimization of folding conditions is therefore critical and often empirical. The addition of organic solvents like isopropanol (B130326) can sometimes enhance folding rates and yields by minimizing aggregation. researchgate.net

In Vivo Folding and Cyclization: While intein-based systems can achieve cyclization in vivo, ensuring simultaneous correct folding remains a hurdle. The co-expression of folding-assisting enzymes, such as protein disulfide isomerases (PDIs), has been explored to improve the yield of correctly folded cyclotides in the host organism. acs.org Furthermore, for cyclization to occur naturally in a transgenic host, the co-expression of the specific asparaginyl endopeptidase responsible for cyclization is necessary. acs.org

Challenge Description Optimization Strategy
Disulfide Bond Formation The reducing cytoplasm of E. coli prevents disulfide bond formation.Targeting the peptide to the oxidizing periplasm; using engineered host strains with a more oxidizing cytoplasm (e.g., Origami strains). nih.gov
Peptide Aggregation Hydrophobic surface residues can cause aggregation during refolding.Optimization of folding buffer (pH, ionic strength); addition of organic co-solvents (e.g., isopropanol); low peptide concentration. nih.govresearchgate.net
Incorrect Folding Formation of non-native disulfide isomers or misfolded structures.Screening of redox conditions (e.g., varying ratios of reduced/oxidized glutathione); use of folding-enhancing additives. researchgate.net
Low Expression Yields The small, cyclic nature of the peptide can lead to poor expression or degradation.Codon optimization for the host organism; use of robust fusion partners (e.g., MBP, SUMO); co-expression with protease inhibitors.
Backbone Cyclization Requires a specific enzymatic or chemical ligation step.Intein-mediated protein trans-splicing for in vivo or in vitro cyclization; chemoenzymatic ligation post-purification. nih.gov

Biosynthesis of Varv Peptide C

The biosynthesis of cyclotides like Varv peptide C is a complex process that occurs in plants. These peptides are encoded by genes as precursor proteins. nih.govacs.org A typical cyclotide precursor protein contains a signal peptide, a pro-region, and one or more cyclotide domains. nih.govacs.org

The process is thought to involve the following key steps:

Ribosomal Synthesis: The precursor protein is synthesized on ribosomes. nih.gov

Folding and Disulfide Bond Formation: It is hypothesized that the formation of the three crucial disulfide bonds occurs before the peptide is cleaved from the precursor and cyclized.

Excision and Cyclization: Specific enzymes, likely asparaginyl endopeptidases, are believed to be responsible for excising the cyclotide domain from the precursor protein and catalyzing the formation of the cyclic backbone. nih.gov

Physicochemical Properties of Varv Peptide C

The unique structural characteristics of Varv peptide C give rise to its distinct physicochemical properties.

PropertyDescription
Molecular Formula C121H183N35O35S7
Molecular Weight 2902.32 Da
Structure Macrocyclic polypeptide with a head-to-tail cyclized backbone and three disulfide bridges forming a cyclic cystine knot (CCK) motif. vulcanchem.comacs.org
Amino Acid Composition Composed of 29 amino acid residues, with a notable presence of six cysteine residues that form the disulfide knot. acs.orgcapes.gov.br
Stability Exhibits exceptional stability against heat, chemical, and enzymatic degradation due to its cyclic nature and disulfide knot. portlandpress.comvulcanchem.com

Biological Activities and Molecular Mechanisms of Action Non Clinical Focus

Antimicrobial Activity at the Molecular Level

The antimicrobial properties of cyclotides, including those of the Varv peptide family, are a significant area of research. researchgate.net While specific studies focusing exclusively on Varv peptide C are limited, the mechanisms can be inferred from studies on closely related cyclotides. The general consensus is that their antimicrobial action is primarily driven by the disruption of microbial cell membranes. nih.gov

The antibacterial action of cyclotides is largely attributed to their ability to permeabilize bacterial cell membranes. nih.govresearchgate.net This process is thought to involve initial electrostatic interactions between the cationic residues on the peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govresearchgate.net Following this initial binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer. nih.gov

This insertion disrupts the membrane integrity, leading to the formation of pores or channels. diva-portal.orgnih.gov The formation of these pores allows for the leakage of essential ions and cellular contents, ultimately resulting in bacterial cell death. nih.gov Studies on the related cyclotide Varv A have demonstrated its ability to cause membrane permeabilization in bacteria. researchgate.net The efficiency of this membrane disruption can be influenced by the lipid composition of the bacterial membrane, with some cyclotides showing a preference for membranes containing phosphatidylethanolamine (B1630911) (PE). nih.gov

Table 1: Proposed Antibacterial Mechanisms of Varv-like Peptides

Mechanism Step Description Supporting Evidence
Electrostatic Attraction Initial binding to the negatively charged bacterial membrane surface. Inferred from the general mechanism of antimicrobial peptides. researchgate.net
Membrane Insertion Insertion of the hydrophobic regions of the peptide into the lipid bilayer. Supported by the amphipathic structure of cyclotides. nih.gov
Pore Formation Disruption of membrane integrity leading to the formation of pores. diva-portal.orgnih.gov Observed with related cyclotides like Varv A. researchgate.net

| Cell Lysis | Leakage of cytoplasmic contents, leading to cell death. nih.gov | A common outcome of membrane-disrupting antimicrobial peptides. wikipedia.org |

The antifungal mechanism of Varv-like peptides is also believed to be centered on membrane disruption. nih.govresearchgate.net Similar to their antibacterial action, these cyclotides interact with the fungal cell membrane, leading to increased permeability and cell lysis. nih.govfrontiersin.org The process likely involves the formation of pores in the fungal membrane, which disrupts cellular homeostasis. nih.gov

The interaction with and subsequent permeabilization of microbial membranes is the cornerstone of the antimicrobial activity of this compound and its congeners. nih.govnih.gov This interaction is driven by the peptide's amphipathic structure, which features distinct hydrophobic and hydrophilic regions. researchgate.net This allows the peptide to readily associate with the lipid bilayer. researchgate.net

The process of permeabilization is often rapid, with a burst of leakage occurring shortly after the peptide is introduced to the vesicles, a phenomenon observed in many membrane-active peptides. nsf.govnih.gov The ability of cyclotides to disrupt membranes is a key aspect of their natural defensive role in plants. diva-portal.org

Antifungal Mechanisms

Cytotoxic Activity in Cellular Models

This compound and other members of the Varv peptide family have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govsmolecule.com This cytotoxicity is a primary focus of research into their potential as therapeutic agents.

Studies on Varv peptides, particularly Varv A, have shown that they can induce morphological changes in cancer cells that are characteristic of apoptosis, such as cell shrinkage and membrane blebbing. acs.org Apoptosis is a form of programmed cell death that involves a cascade of specific cellular events. researchgate.net The induction of apoptosis is a desirable characteristic for anticancer agents.

While the precise apoptotic pathways activated by this compound have not been fully elucidated, the observed membrane blebbing suggests a mechanism that involves significant disruption of the cell membrane, which can be a trigger for apoptosis. nih.govacs.org It is also possible that in some contexts, at higher concentrations, the extensive membrane damage leads to necrotic cell death. nih.gov

Table 2: Observed Effects of Varv-like Peptides on Cancer Cells

Observation Implied Cell Death Pathway Reference
Cell Shrinkage Apoptosis acs.org
Membrane Blebbing Apoptosis / Membrane Disruption nih.govacs.org

The cytotoxic activity of Varv peptides is intrinsically linked to their interaction with the membranes of cancer cells. nih.govresearchgate.net Research has indicated that cyclotides preferentially interact with membranes containing phosphatidylethanolamine (PE) phospholipids (B1166683), which are often more exposed on the outer leaflet of cancer cell membranes compared to normal cells. nih.govnih.gov

This preferential binding is thought to be a key factor in the selective cytotoxicity of some cyclotides. researchgate.net Following binding, the peptide disrupts the membrane integrity, leading to permeabilization and the eventual death of the cancer cell. nih.gov This membrane-disrupting activity is a hallmark of the cyclotide family and is considered the primary mechanism of their cytotoxic effects. diva-portal.orgnih.gov The interaction is not limited to a simple binding event; it leads to a profound structural disorganization of the lipid bilayer. nih.gov

Induction of Cell Death Pathways

Enzyme Inhibitory Properties

Cyclotides are known to possess enzyme inhibitory properties, and this activity is considered one of their key functional roles. nih.gov

Specificity and Potency Against Target Enzymes (e.g., Trypsin)

While specific inhibitory constants (Ki) for this compound against trypsin are not extensively documented in publicly available literature, the cyclotide family, particularly those from the Momordica genus, has been shown to be potent inhibitors of trypsin-like serine proteases. nih.gov For instance, some cyclotides exhibit inhibitory activity in the low micromolar range. aacrjournals.org The inhibitory activity of cyclotides is not universal; for example, the prototypical cyclotide kalata B1 and the related psysol 2 did not show inhibitory activity against trypsin or chymotrypsin, but did inhibit human prolyl oligopeptidase. nih.govacs.org This suggests a degree of selectivity in their enzyme targets. The "Varv" peptides, as a group from Viola arvensis, are known for their cytotoxic activities, and while they belong to the cyclotide family, their specific enzyme inhibitory profiles, particularly for this compound, require further dedicated investigation. aacrjournals.org

Mechanistic Insights into Enzyme-Varv Peptide C Interactions

The mechanism of enzyme inhibition by cyclotides often involves the inhibitor acting as a competitive substrate analog, binding to the active site of the protease and preventing the natural substrate from binding. The rigid, knotted structure of cyclotides provides a stable scaffold for the presentation of specific amino acid residues in their loops, which can interact with the enzyme's active site. mdpi.com The interaction is often non-covalent, forming a stable enzyme-inhibitor complex. mdpi.com For some inhibitors, this binding can induce conformational changes in the enzyme, further preventing catalysis. mdpi.com

The specific residues in the loops of this compound would determine its binding affinity and specificity for target enzymes. The conserved cysteine knot provides the structural stability, while the variable loop regions confer the functional specificity. Detailed mechanistic studies, such as X-ray crystallography or NMR spectroscopy of a this compound-enzyme complex, would be necessary to elucidate the precise molecular interactions.

Plant Defense Functions and Ecotoxicological Activities

The primary role of cyclotides in plants is believed to be in defense against pests and pathogens. xiahepublishing.comnih.gov This defense is mediated through a range of biological activities, including insecticidal, anthelmintic, and antifouling properties.

Insecticidal Activity

Cyclotides are recognized as potent insecticidal agents. nih.gov Their mode of action is generally not through the inhibition of digestive enzymes but rather by disrupting the cell membranes of the insect's midgut, leading to cell lysis, nutrient leakage, and ultimately, insect mortality. nih.gov For example, the cyclotide kalata B1 has been shown to be a potent insecticidal agent against larvae of Helicoverpa species when included in their diet at concentrations similar to those found in the plant leaves. nih.gov

While specific data on the insecticidal activity of this compound against particular insect species is not available, cyclotides from Viola species have demonstrated deterrent activity against aphids like Myzus persicae. diva-portal.org These cyclotides were found to affect the feeding behavior of the aphids and were detected in their digestive systems. diva-portal.org Given that this compound is produced by Viola arvensis, it is plausible that it contributes to the plant's defense against herbivorous insects through a similar membrane-disrupting mechanism.

Anthelmintic Properties

Several cyclotides have demonstrated significant anthelmintic (anti-helminth) activity. xiahepublishing.comnih.gov This activity is also attributed to their ability to disrupt cell membranes. xiahepublishing.com The effectiveness of anthelmintics is often evaluated by their ability to reduce fecal egg counts or by in vitro assays that measure larval motility or development. nih.gov

Although specific studies on the anthelmintic properties of this compound are lacking, related cyclotides have shown efficacy against various helminths. xiahepublishing.comscops.org.uk The broad-spectrum activity of many cyclotides suggests that this compound may also possess anthelmintic properties, contributing to the plant's defense against nematode pathogens in the soil.

Antifouling and Molluscicidal Activities

Biofouling, the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces, is a significant issue in marine environments. nih.gov Some cyclotides have been identified as potent antifouling agents. For instance, cycloviolacin O2 from Viola odorata was found to completely inhibit the settlement of barnacle larvae at very low concentrations (0.25 µM) in a non-toxic and reversible manner. researchgate.net

Furthermore, certain cyclotides exhibit molluscicidal activity. Kalata B1, kalata B2, and cycloviolacin O1 have shown potent activity against the golden apple snail (Pomacea canaliculata), a major pest in rice paddies. nih.govacs.org The mechanism of this activity is not yet fully understood but is presumed to be related to the membrane-disrupting capabilities of these peptides. nih.gov While direct evidence for this compound is not available, its structural similarity to other active cyclotides suggests it could have similar antifouling and molluscicidal properties, which would be consistent with a broad role in plant defense.

Receptor Binding and Ligand Interaction Studies of this compound

The investigation into the specific molecular interactions of this compound, a member of the cyclotide family of peptides, is crucial for elucidating its mechanism of action. Cyclotides are known for their diverse biological activities, and understanding how they bind to their biological targets is a key area of research. This section details the current understanding of the putative biological targets of this compound and the efforts to quantify its binding affinity.

Identification of Putative Biological Targets

Current research strongly suggests that the primary biological target for this compound, and cyclotides in general, is the cell membrane. The cytotoxic and antimicrobial activities exhibited by these peptides are largely attributed to their ability to interact with and disrupt the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. researchgate.netresearchgate.net This interaction is thought to be driven by the peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions, which facilitates its insertion into the membrane.

While specific protein receptors for this compound have not been definitively identified, the interaction with the cell membrane is a critical step in its biological activity. The process is believed to involve an initial electrostatic attraction to the membrane surface, followed by the insertion of the peptide's hydrophobic patch into the lipid core. researchgate.net This disruption of the membrane integrity is a key mechanism for its observed cytotoxic and antimicrobial effects.

Further research is required to determine if this compound interacts with specific membrane proteins or other intracellular targets once the membrane has been breached. However, based on the available evidence for cyclotides, the cell membrane remains the most well-established putative target.

Table 1: Putative Biological Target of this compound

Putative TargetDescription of InteractionSupporting Evidence
Cell MembraneInteraction with the lipid bilayer, leading to disruption of membrane integrity and pore formation.General mechanism of action for cyclotides, supported by studies on their cytotoxic and antimicrobial activities. researchgate.netresearchgate.net

Quantitative Binding Affinity Determination

The amino acid sequence of this compound has been determined, which provides a foundation for future binding studies.

Table 2: Amino Acid Sequence of this compound

Compound NameAmino Acid Sequence
This compoundGVPICGETCVGGTCNTPGCSCSWPVCTRN

Source: ntu.edu.sg

While direct binding affinity data for this compound is unavailable, the cytotoxic potency of other closely related Varv peptides has been evaluated using IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%). This data provides a context for the potential bioactivity of this compound. For instance, Varv peptide A and Varv peptide F have demonstrated significant cytotoxic effects against various human cancer cell lines. researchgate.net It is important to note that the bioactivity of some Varv peptides remains to be fully characterized. uit.no

Table 3: Cytotoxic Activity (IC50) of Related Varv Peptides

Compound NameCell LineIC50 (µM)
Varv peptide AU-937 GTB (lymphoma)2.7 - 6.35
Varv peptide FU-937 GTB (lymphoma)2.6 - 7.4

Note: This table presents data for related Varv peptides to provide context, as specific IC50 values for this compound against these cell lines are not available in the cited literature. The activity profiles of different cyclotides can vary significantly. Source: researchgate.net

The lack of specific receptor binding data for this compound highlights an area for future research. Such studies would be invaluable in precisely defining its molecular mechanism of action and potential for therapeutic development.

Structure Activity Relationship Sar Studies of Varv Peptide C and Cyclotide Analogues

Impact of Amino Acid Substitutions on Activity and Stability

The modification of amino acid sequences is a fundamental strategy in peptide research to probe function and enhance desired properties. rsc.org Techniques such as alanine (B10760859) scanning and the incorporation of non-standard amino acids have been instrumental in identifying key residues for the bioactivity of various peptides. researchgate.netmdpi.com

Alanine scanning is a systematic mutagenesis technique where individual amino acid residues in a peptide are replaced one by one with alanine. genscript.com This method helps to identify residues critical for a peptide's function, stability, and conformation by observing the corresponding changes in its biological activity or structural integrity. researchgate.netgenscript.com Alanine is chosen for this role due to its small, non-bulky, and chemically inert side chain, which generally preserves the peptide's secondary structure. genscript.com

While specific alanine scanning data for Varv peptide C is not extensively documented, studies on other cyclotides, such as kalata B1, have revealed that specific residues located on the peptide's surface are crucial for its biological effects. uq.edu.au For instance, in a study on an antimicrobial peptide from spider venom, replacing certain amino acids with alanine significantly altered its antibacterial activity and toxicity against human cells, demonstrating that minor structural changes can lead to major functional effects. upd.edu.ph It is plausible that an alanine scan of this compound would similarly reveal a cluster of surface-exposed residues essential for its bioactivity. The sequence of this compound, cyclo-(TCVGGTCNTPGCSCSWPVCTRNGVPICGE), contains a variety of residues (hydrophobic, polar, and charged) that could be targeted to probe their individual contributions. vulcanchem.com

A hypothetical alanine scanning library for a segment of this compound could be designed to assess the importance of each residue, as illustrated in the table below.

Original ResiduePositionAlanine-Substituted MutantExpected Impact on Bioactivity
Val (V)3TA GGTCN...Alteration in hydrophobic interactions
Gly (G)4TCVA GTCN...Change in backbone flexibility
Thr (T)6TCVGGA CN...Removal of a potential H-bonding group
Asn (N)8TCVGGTCAA ...Removal of a polar side chain

This table is a hypothetical representation of an alanine scanning approach for this compound.

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy to enhance their stability, modulate their bioactivity, and introduce novel functionalities. nih.govmdpi.com These amino acids, which are not one of the 20 standard proteinogenic amino acids, can introduce changes in side-chain chemistry, stereochemistry, and backbone conformation. nih.govmdpi.com Methods for incorporating ncAAs include solid-phase peptide synthesis (SPPS) and various biological expression systems. mdpi.comfrontiersin.org

Introducing ncAAs can improve a peptide's resistance to enzymatic degradation, a common limitation for therapeutic peptides. nih.govresearchgate.net For example, modifying peptides with ncAAs has been shown to produce analogues with improved metabolic stability and receptor selectivity. researchgate.net For a cyclotide like this compound, the strategic placement of ncAAs could enhance its natural stability or fine-tune its biological activities. For instance, substituting a key residue with a non-canonical counterpart could improve its binding affinity to a specific molecular target. smolecule.com The introduction of ncAAs with unique chemical groups can also be used for bio-imaging and studying molecular interactions. mdpi.com

Alanine Scanning Mutagenesis

Role of Disulfide Bonds in Conformation and Function

The three disulfide bonds in cyclotides form a cystine knot motif, which is fundamental to their exceptional stability and rigid three-dimensional structure. vulcanchem.comresearchgate.net These covalent cross-links are crucial for maintaining the peptide's conformation and, consequently, its biological function. creative-proteomics.com

Disulfide scrambling refers to the incorrect pairing of cysteine residues during peptide folding, which can lead to non-native, often inactive, conformations. bakerlab.org The study of disulfide scrambling and refolding pathways is essential for understanding how peptides achieve their native, functional state. The process is a concern during both chemical synthesis and recombinant production of cysteine-rich peptides. Controlling conditions such as pH can minimize disulfide shuffling. vulcanchem.com

The inherent stability of the cyclotide scaffold, including that of this compound, is largely due to the interlocking nature of the cystine knot, which guides the correct folding and disulfide bond formation. This structural feature makes cyclotides less prone to misfolding compared to linear peptides with multiple cysteines.

For a cyclotide like this compound, with its Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI) connectivity, synthesizing analogues with different disulfide pairings (e.g., I-V, II-IV, III-VI) would likely result in peptides with altered three-dimensional structures and, consequently, different or diminished bioactivities. The native cystine knot is generally considered essential for the characteristic stability and function of cyclotides.

Disulfide Scrambling and Refolding Pathways

Influence of Backbone Cyclization on Bioactivity

The head-to-tail cyclization of the peptide backbone is a defining feature of cyclotides, including this compound. vulcanchem.com This circular structure provides significant advantages over linear peptides.

Backbone cyclization dramatically increases a peptide's stability by protecting it from degradation by exopeptidases, which are enzymes that cleave amino acids from the free N- and C-termini of linear peptides. vulcanchem.comnih.gov This enhanced stability is a key attribute for the development of peptide-based drugs. nih.govfrontiersin.org

Furthermore, cyclization restricts the conformational flexibility of the peptide. frontiersin.org While this might seem like a disadvantage, it can pre-organize the peptide into a bioactive conformation, leading to higher potency and selectivity for its molecular target. By reducing the entropic penalty of binding, a conformationally constrained cyclic peptide can exhibit stronger interactions with its target receptor. Studies comparing cyclic peptides to their linear counterparts have often shown that the cyclic versions have superior stability and, in many cases, enhanced biological activity. researchgate.net Therefore, the cyclic nature of this compound is integral to its stability and function.

Comparison of Cyclic vs. Linear Forms

The cyclic nature of cyclotides, including this compound, is a defining feature that is intrinsically linked to their stability and bioactivity. The head-to-tail cyclized backbone, combined with the knotted arrangement of three disulfide bonds known as the cyclic cystine knot (CCK) motif, confers exceptional resistance to thermal, chemical, and enzymatic degradation. plos.orgmdpi.comsemanticscholar.org This stability is a significant advantage over linear peptides, which are often susceptible to proteolytic enzymes, reducing their bioavailability. mdpi.comresearchgate.net

Research on cyclotide analogues has demonstrated that the cyclic backbone is not merely a stabilizing feature but is essential for biological function. Studies on the cyclotide T20K, an immunosuppressive agent, revealed that its linearized form, even with the native disulfide knot intact, had no antiproliferative effect on peripheral blood mononuclear cells. nih.gov This finding suggests that both the cystine knot and the intact cyclic backbone are vital structural elements for the peptide's biological activity. nih.gov The linearization of the backbone leads to a less rigid structure, particularly affecting the conformation of loops 1 and 6, which supports the concept of the cyclic cystine knot as a unique bioactive scaffold. nih.gov Cyclization confines the conformational space of the peptide, which can enhance its stability and improve its biological activity compared to linear counterparts. rsc.org

Feature Cyclic Cyclotides (e.g., this compound) Linear Analogues Reference
Structure Head-to-tail cyclized peptide backbone with a cystine knot.Open N- and C-termini, may or may not retain the cystine knot. mdpi.comnih.gov
Stability Exceptionally high resistance to proteases, heat, and chemical degradation.Prone to proteolytic degradation, leading to lower bioavailability. mdpi.comsemanticscholar.orgresearchgate.net
Bioactivity Potent biological activities (e.g., cytotoxic, antimicrobial, immunosuppressive).Significantly reduced or completely abolished biological activity. nih.gov
Conformation Rigid, well-defined structure.More flexible, less defined backbone conformation. nih.gov

Effects of Ring Size and Flexibility

Studies have shown a positive linear correlation between molecular size and flexibility for molecules containing the CCK motif. plos.orgsemanticscholar.org The constraints of the cyclic backbone and disulfide bonds limit the peptide's degrees of freedom; as the number of atoms increases, so does the potential for flexibility. plos.orgsemanticscholar.org However, this relationship is not straightforwardly proportional to activity. While some degree of flexibility is necessary, enhanced flexibility can also reduce a cyclotide's activity due to decreased stability and less effective adsorption to cell membranes. plos.orgsemanticscholar.org The loops themselves have different degrees of variability; for instance, in Möbius cyclotides, loop 6 exhibits the highest variability in both size and sequence, whereas loops 1, 3, and 4 are more conserved. acs.org Changes in the structure or flexibility of critical loops, such as loops 1 and 4 which form the ring of the cystine knot, can significantly impact biological activities. acs.org

Hydrophobicity and Charge Distribution Analysis

The biological activities of cyclotides are predominantly exerted through interactions with cell membranes. plos.orgsemanticscholar.org This interaction is governed by the amphipathic nature of the peptides, which arises from the distinct separation of hydrophobic and charged residues on their molecular surface. plos.orgsemanticscholar.org The "inside-out" structure of cyclotides, where the cystine knot forms the core, forces hydrophobic residues onto the exterior surface, creating patches that can interact with the lipid bilayer of cell membranes. plos.orgsemanticscholar.org

Correlation with Membrane Interaction Properties

The ability of cyclotides like this compound to bind to and disrupt cell membranes is strongly correlated with their hydrophobicity and the distribution of electrostatic charges. frontiersin.org The process typically begins with the peptide binding to the membrane surface, an interaction driven by both hydrophobic and electrostatic forces. semanticscholar.org Many peptides, including cyclotides, target cell membranes due to features like charge density, composition, and fluidity. conicet.gov.ar

The interaction is highly specific in some cases. Studies have shown that cyclotides have a high specificity for membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683). researchgate.netnih.gov The binding is thought to occur via a conserved patch of amino acid residues, which then allows a separate hydrophobic patch on the cyclotide's surface to insert into the lipid bilayer, compromising the membrane's integrity and leading to cell death. researchgate.net The balance between hydrophobicity and charge is critical; peptides with high hydrophobicity can be destructive to mammalian cell membranes, while those with lower hydrophobicity may be more selective for bacterial membranes. nih.gov The net positive charge of many antimicrobial peptides facilitates their initial electrostatic attraction to the negatively charged surface of bacterial membranes. mdpi.com

Parameter Influence on Membrane Interaction Mechanism Reference
Hydrophobicity Drives insertion into the lipid bilayer.Hydrophobic patches on the peptide surface interact with the nonpolar lipid core of the membrane. plos.orgresearchgate.net
Charge Distribution Mediates initial binding to the membrane surface.Positively charged residues on the peptide are attracted to negatively charged components of the target cell membrane (e.g., phospholipids). semanticscholar.orgmdpi.com
Amphipathicity Dictates the orientation and depth of membrane penetration.The separation of hydrophobic and hydrophilic faces allows for stable association with the lipid-water interface. nih.gov
Lipid Specificity Enhances binding affinity and selectivity.Specific binding to certain phospholipids, such as phosphatidylethanolamine (PE), can act as an anchor point. researchgate.netnih.gov

Molecular Surface Mapping and Electrostatic Potentials

Computational modeling and molecular surface mapping are powerful tools to visualize the physicochemical properties of cyclotides. These techniques generate three-dimensional models that map the distribution of electrostatic potential and hydrophobicity across the peptide's solvent-accessible surface.

For cyclotides, these maps typically reveal distinct patches of hydrophobic and hydrophilic (or charged) areas. mdpi.com For example, a structural model of the related cyclotide VarvA shows the presence of both hydrophobic and hydrophilic patches on its surface. mdpi.com Electrostatic potential maps, which use color gradients to represent positive, negative, and neutral regions, are particularly informative. nih.gov These maps illustrate how the distribution of lipophilic and electrostatic properties across the molecular surface governs the peptide's interaction with and disruption of biological membranes. frontiersin.org The different locations of these hydrophobic patches on various cyclotides can even determine their specific binding orientations with the membrane. nih.gov

Computational Approaches to SAR

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to connect the physicochemical properties of molecules with their biological activities. umb.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that attempt to predict the activity of compounds based on their molecular structures. collaborativedrug.commdpi.com For peptides like cyclotides, these models use calculated molecular descriptors that quantify various physicochemical properties. plos.orgsemanticscholar.org

Several QSAR models have been developed for membrane-active peptides, including cyclotides, to predict activities like cytotoxicity and antimicrobial potency. plos.orgsemanticscholar.orgmdpi.com The process involves generating 3D structures of the peptides through methods like homology modeling, followed by the calculation of molecular descriptors. plos.org These descriptors can include properties related to:

Charge and Electrostatics: Net charge, dipole moment, and electrostatic potential surfaces. issuu.com

Size and Shape: Molecular weight, van der Waals volume, and shape indices. issuu.com

Flexibility: Number of rotatable bonds. plos.org

These descriptors are then used as variables in a regression analysis to build a mathematical equation that correlates them with a measured biological activity (e.g., IC50 or MIC values). umb.edumdpi.com Successful QSAR models for cyclotides have been developed that describe their potency using a few simple physicochemical terms relevant to membrane contact, providing guidelines for the design of new analogues with enhanced or more selective activity. plos.orgsemanticscholar.org

Molecular Dynamics Simulations to Elucidate Conformational Changes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-resolved motion of molecules, providing critical insights into the conformational dynamics that are often inaccessible through static experimental structures alone. For complex peptides such as this compound and its cyclotide analogues, MD simulations bridge the gap between structure and function by elucidating the dynamic behavior that governs their stability and interactions with biological targets.

MD simulations are particularly valuable for elucidating the conformational changes that occur when cyclotides interact with target molecules, such as biological membranes or other proteins. A significant body of research has used MD simulations to study the interaction between cyclotides and amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. frontiersin.orgnih.govnih.gov These simulations show that cyclotides can bind effectively to Aβ fibrils through a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov Upon binding, the cyclotide can induce significant conformational changes in the Aβ fibril. researchgate.net Analysis of simulation trajectories, which can extend up to 300 nanoseconds, reveals that the ordered parallel β-sheet structure of the Aβ fibril becomes disrupted and destabilized after the cyclotide binds, a process that begins to occur significantly after approximately 50-60 nanoseconds of simulation time. nih.govresearchgate.net This destabilization is characterized by a loss of the extended β-sheet conformations, leading to an unfolding of the toxic amyloid assembly. frontiersin.orgnih.gov

Key analytical metrics from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of these conformational changes. RMSD plots for cyclotide-Aβ complexes typically show initial fluctuations that converge after 60 ns, indicating that the simulation has reached equilibrium and the complex is stable. nih.govresearchgate.net In contrast, the RMSD for the Aβ fibril itself continues to show greater fluctuations when bound to the cyclotide compared to its unbound state, highlighting the destabilizing effect of the interaction. researchgate.net Furthermore, analysis of the peptide backbone's phi (φ) and psi (ψ) dihedral angles in the Aβ binding pocket shows a distinct shift from a β-sheet conformation towards an α-helical conformation upon cyclotide binding. frontiersin.orgnih.govnih.gov

MD simulations also allow for the study of specific cyclotide analogues to understand structure-activity relationships. For example, comparing the dynamics of a native cyclic peptide with its linear analogue reveals significant differences in flexibility and conformation. uq.edu.au Studies have shown that linear analogues possess a less rigid backbone and experience more substantial structural changes, confirming the importance of the cyclic backbone for maintaining a unique and bioactive scaffold. uq.edu.auresearchgate.net Similarly, in silico mutations, such as substituting key residues within the cyclotide loops, can be simulated to predict their impact on folding, stability, and target interaction. nih.gov

Table 1: Representative Parameters for Cyclotide Molecular Dynamics Simulations This interactive table summarizes typical parameters used in MD simulations to study cyclotide dynamics.

ParameterTypical Value/SettingPurpose
Force Field CHARMM27, AMBERDefines the potential energy function and parameters for atoms, bonds, angles, and dihedrals in the system. researchgate.net
Water Model TIP3P, SPCEExplicitly represents water molecules to simulate an aqueous biological environment. researchgate.netmpg.de
Simulation Time 50 ns - 300 nsThe duration of the simulation, which needs to be long enough to observe relevant biological motions and reach equilibrium. nih.govfrontiersin.orgresearchgate.net
Temperature 300 KMaintained using a thermostat (e.g., Nosè-Hoover) to simulate physiological conditions. mpg.de
Pressure 1 barMaintained using a barostat (e.g., Parrinelo-Rahman) for constant pressure simulations. mpg.de
Equilibration ~50-60 nsThe initial simulation period during which the system is allowed to relax and stabilize before data collection for analysis. nih.govresearchgate.net

Table 2: Summary of Conformational Changes in a Cyclotide-Target Complex from MD Simulation This table outlines the dynamic changes observed in a target protein (Aβ fibril) when interacting with a cyclotide over a typical simulation period, based on published research findings.

Simulation TimeUnbound Aβ Fibril StateCyclotide-Bound Aβ Fibril State
0 ns Stable, ordered parallel β-sheet structure. researchgate.netInitial binding contact established via hydrogen bonds and hydrophobic interactions. nih.gov
> 50 ns Extended β-sheet conformations remain largely stable throughout the simulation. frontiersin.orgnih.govSignificant structural disruption begins; β-sheet conformations in the binding region start to be lost. nih.govresearchgate.net
~300 ns Overall fold remains intact with stable β-sheet structures. researchgate.netThe Aβ fibril shows significant unfolding and loss of its hallmark extended β-sheet structure. nih.govresearchgate.net

This compound as a Stable Scaffold for Epitope Grafting

The successful grafting of an epitope onto the this compound scaffold is guided by several key design principles. The choice of the insertion loop, the length and sequence of the grafted epitope, and the preservation of the scaffold's structural integrity are all critical considerations. While research directly on this compound is specific, extensive studies on other cyclotides, such as kalata B1 and MCoTI-II, have established general guidelines applicable to the broader cyclotide family. nih.govuq.edu.auresearchgate.net

Loops 2, 3, 5, and 6 are generally considered the most suitable for modification due to their tolerance for sequence variability. researchgate.net Loop 6, in particular, is often a preferred site for grafting as it can accommodate larger peptide sequences, including structured epitopes like α-helices, without significantly disrupting the scaffold's fold. uq.edu.auuq.edu.au The size of the grafted epitope is a crucial factor; while the cyclotide framework is robust, the insertion of very large sequences can potentially interfere with proper folding and stability.

Table 1: General Design Principles for Loop Modifications in Cyclotide Scaffolds

PrincipleDescriptionRationaleRelevant Loops
Loop Selection Choosing the appropriate inter-cysteine loop for epitope insertion.Different loops exhibit varying tolerance to changes in size and sequence.Loops 2, 3, 5, 6
Epitope Size Limiting the length of the inserted bioactive sequence.To ensure proper folding and maintain the stability of the CCK scaffold.Dependent on loop
Preservation of Core Avoiding modifications to the conserved cysteine residues.The six cysteines are essential for forming the stabilizing disulfide knot.All loops
Structural Compatibility Ensuring the grafted epitope's conformation is compatible with the scaffold.To prevent distortion of the bioactive epitope's structure and loss of function.All loops
Flanking Residues Optimizing amino acids adjacent to the grafted sequence.Can influence the presentation and activity of the grafted epitope.All loops

The this compound scaffold can be engineered to display a wide array of bioactive sequences, thereby creating novel molecules with targeted therapeutic activities. By replacing one of its native loops with a peptide epitope known to interact with a specific biological target, new functions can be imparted to the cyclotide. This approach has been successfully demonstrated in other cyclotides for various applications, including the development of agents for cancer, multiple sclerosis, and infectious diseases. acs.orgmdpi.com

For instance, peptide sequences targeting specific G protein-coupled receptors (GPCRs), which are a major class of drug targets, can be grafted onto a cyclotide scaffold. tandfonline.comrsc.org This has the potential to create highly stable and selective receptor agonists or antagonists. Similarly, epitopes from proteins involved in protein-protein interactions can be introduced to create inhibitors of these interactions, a strategy that has been used to target intracellular oncogenic pathways. uq.edu.aunih.gov The ability of some cyclotides to penetrate cell membranes further enhances the potential of this approach for delivering bioactive sequences to intracellular targets. nih.govfrontiersin.org

Table 2: Examples of Bioactive Epitopes Grafted onto Cyclotide Scaffolds

Cyclotide ScaffoldGrafted Epitope/TargetTherapeutic AreaReference
Kalata B1Bradykinin C1 receptor antagonistInflammation/Pain tandfonline.com
MCoTI-Ip53-binding domain of Hdm2/HdmXCancer uq.edu.aunih.gov
Kalata B1Myelin Oligodendrocyte Glycoprotein (MOG)Multiple Sclerosis acs.org
MCoTI-IICXCR4 antagonistHIV nih.gov
MCoTI-IISET protein antagonistLeukemia uq.edu.au

Design Principles for Loop Modifications

Development of this compound-based Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and target affinity. rsc.org The development of this compound-based peptidomimetics involves modifying its structure to create analogues with superior pharmacological profiles.

A key strategy in peptidomimetic design is to introduce conformational constraints into the peptide structure. This can be achieved through various chemical modifications, such as the incorporation of non-natural amino acids, cyclization of side chains, or alterations to the peptide backbone. rsc.org For the this compound scaffold, this could involve introducing synthetic amino acids that induce specific turns or secondary structures within the loops, thereby pre-organizing the molecule into its bioactive conformation. Such modifications can lead to increased receptor-binding affinity and selectivity.

The synthesis of these analogues can be accomplished using solid-phase peptide synthesis (SPPS), which allows for the site-specific incorporation of a wide variety of modified amino acids. frontiersin.orgmdpi.comresearchgate.net Following the synthesis of the linear precursor, cyclization and oxidative folding are performed to generate the final, constrained peptidomimetic. researchgate.net

Several strategies can be employed to enhance the molecular features of this compound and its analogues. These modifications aim to improve properties like solubility, cell permeability, and resistance to degradation.

One such strategy is PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, which can increase the hydrodynamic size of the peptide, potentially prolonging its circulation time in the body and reducing renal clearance. Another approach is lipidation , the covalent attachment of fatty acids. nih.gov This can enhance the peptide's interaction with cell membranes, potentially improving its cell-penetrating capabilities. nih.gov Furthermore, the introduction of non-proteogenic D-amino acids or modified peptide bonds can increase resistance to proteolysis, further enhancing the stability of the already robust cyclotide scaffold.

Design and Synthesis of Conformationally Constrained Analogues

Applications in Molecular Biology Tools

Beyond its therapeutic potential, the this compound scaffold can be engineered for use as a versatile tool in molecular and chemical biology. acs.orgnih.gov Its stability and the ability to display functional epitopes make it an excellent candidate for developing molecular probes to study biological processes. uq.edu.au

For example, by grafting a specific recognition motif and conjugating a fluorescent dye or a biotin (B1667282) tag, this compound-based probes can be created for use in various bioassays. These could include fluorescently labeled probes for visualizing specific cell-surface receptors or cellular components through microscopy, or biotinylated probes for use in affinity-purification experiments to isolate binding partners from complex biological mixtures.

Furthermore, cyclotides have been used as probes to study membrane biology, protease function, and receptor binding. acs.orgnih.govuq.edu.au By systematically modifying the loops of this compound and observing the effects on these processes, valuable insights into structure-function relationships can be gained. The exceptional stability of the scaffold ensures that the observed effects are primarily due to the introduced modifications rather than degradation of the probe itself.

Ligand Discovery and Probe Development

The robust nature of the cyclotide scaffold, as exemplified by this compound, makes it an excellent template for ligand discovery and the development of molecular probes. researchgate.netresearchgate.net The scaffold's high tolerance for sequence variation allows for the grafting of bioactive peptide sequences or "epitopes" onto its stable framework without compromising the core structure. nih.govualberta.caresearchgate.net This approach enables the creation of novel molecules with tailored binding affinities and specificities for various biological targets.

Researchers have identified that cyclotides can act as ligands for significant biological targets, including human G protein-coupled receptors (GPCRs) such as the oxytocin (B344502) and vasopressin V1a receptors. nih.govualberta.ca The inherent stability of the this compound backbone provides a significant advantage over more flexible linear peptides, which are often prone to rapid degradation. This stability is crucial for the development of probes used in diagnostics and bioimaging, where sustained interaction with the target molecule is necessary for detection and analysis. The structural plasticity of the cyclotide framework can be exploited in drug design to develop new peptide-based pharmaceuticals. nih.gov

Table 1: Research Findings on Cyclotide Scaffolds in Ligand and Probe Development

FeatureResearch FindingSignificance for this compoundCitation
Scaffold Stability The cyclic cystine knot motif provides exceptional resistance to enzymatic, thermal, and chemical degradation.The this compound scaffold is a reliable and durable platform for engineered peptides. researchgate.netnih.gov
Sequence Plasticity The scaffold accommodates significant amino acid substitutions and the grafting of bioactive epitopes.Allows for the creation of diverse libraries of this compound-based ligands for screening against various targets. nih.govualberta.caresearchgate.net
Biological Activity Natural cyclotides have been shown to be ligands for human GPCRs (oxytocin and vasopressin V1a receptors).Demonstrates the potential of the this compound scaffold to interact with and modulate important physiological targets. nih.govualberta.ca
Probe Application The stable structure is ideal for creating molecular probes that require longevity in biological systems.This compound can be engineered into probes for diagnostic assays and imaging applications. researchgate.net

Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to disease. rsc.orgresearchgate.net Consequently, molecules that can selectively modulate PPIs are valuable tools for research and potential therapeutics. nih.gov Peptides are ideal candidates for this role as they can mimic the structural features of protein interfaces. rsc.orgrsc.org However, the therapeutic use of linear peptides is often limited by their poor stability and cell permeability. rsc.org

Stabilized cyclic peptides, such as this compound, offer a solution to these limitations. rsc.orgresearchgate.net The constrained conformation of the cyclotide scaffold can pre-organize a grafted epitope into the correct geometry for binding to a target protein surface, thereby inhibiting or stabilizing a specific PPI. rsc.org Some cyclotides have demonstrated the ability to cross cellular membranes, enabling them to access and target intracellular PPIs, which are often considered "undruggable" by conventional small molecules. nih.gov The development of cyclic peptide-based PPI modulators holds tremendous promise for a new generation of therapeutic agents. rsc.orgresearchgate.net

Potential in Agricultural Biotechnology

The natural function of cyclotides in plants is often related to defense against pests and pathogens. nih.govresearchgate.net This inherent biological activity, combined with their remarkable stability, makes them strong candidates for development in agricultural biotechnology. researchgate.netsmolecule.comresearchgate.net

Biopesticide Development

A significant body of research highlights the insecticidal properties of cyclotides, positioning them as a promising alternative to conventional chemical pesticides. researchgate.netnih.govresearchgate.netnih.gov The use of biopesticides derived from natural compounds like cyclotides is gaining traction due to their lower environmental toxicity and reduced risk of pest resistance development. nih.govresearchgate.netacs.org Varv peptides, isolated from Viola arvensis, have been noted for their insecticidal and cytotoxic activities. diva-portal.org

The exceptional stability of the cyclotide framework is a major asset for agricultural applications. researchgate.net Unlike many biological control agents that degrade quickly in the field, the resistance of this compound to environmental and enzymatic degradation would ensure a longer period of activity, reducing the need for frequent applications. researchgate.net Advances in transgenic technology have opened up the possibility of engineering crops to produce cyclotides like this compound, thereby creating plants with their own enhanced defense mechanisms against insect pests. nih.govacs.org

Table 2: Properties of Cyclotides Relevant to Biopesticide Development

PropertyDescriptionRelevance of this compoundCitation
Insecticidal Activity Many cyclotides exhibit potent activity against various insect pests, such as the larvae of Helicoverpa armigera.As a cyclotide, this compound is predicted to have insecticidal properties suitable for crop protection. researchgate.net
Structural Stability The cyclic cystine knot structure is resistant to heat, UV degradation, and enzymatic breakdown.Ensures longer efficacy in field conditions compared to less stable biopesticides. researchgate.netresearchgate.netresearchgate.net
Natural Origin Derived from plants as part of their natural defense system.Offers an eco-friendly biopesticide with potentially lower non-target toxicity. nih.govresearchgate.net
Transgenic Potential Genes encoding cyclotides can be introduced into crop plants to confer pest resistance.The gene for the this compound precursor could be used to develop insect-resistant transgenic crops. nih.govacs.org

Plant Protection Agents

Beyond targeting specific insect pests, cyclotides function more broadly as plant protection agents due to their wide spectrum of biological activities, including antimicrobial and antifungal properties. researchgate.netnih.govacs.orgnih.gov This makes this compound and other cyclotides valuable molecules for protecting crops from a range of pathogenic threats. smolecule.com Their mechanism of action often involves disrupting the cell membranes of pathogens, a mode of action that can be effective against a variety of microorganisms. acs.org

The potential to use cyclotides as plant protection agents is not limited to direct application. The discovery of the genetic basis for cyclotide production allows for innovative approaches through biotechnology. nih.govdiva-portal.org For example, understanding the biosynthesis of this compound could lead to methods for enhancing its production in its native plant or for transferring the production pathway to crop species, providing them with a built-in, durable defense system. diva-portal.orguq.edu.au This strategy aligns with the goals of sustainable agriculture by reducing reliance on external chemical inputs. acs.orgchbio.com

Distribution of this compound and Homologues Across Plant Species

Occurrence in Viola Species and Other Plant Families

This compound is a member of the cyclotide family, a group of small, disulfide-rich proteins characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. springernature.comnih.gov This unique cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation. springernature.comfrontiersin.org

Cyclotides, including this compound, are predominantly found in the Violaceae (violet) family, where they are present in every species examined to date. nih.govfrontiersin.org In fact, a single plant species can express a complex mixture of up to 25 different cyclotides. frontiersin.org this compound has been specifically identified in several Viola species, including Viola arvensis and Viola tricolor. diva-portal.orgacs.org While some cyclotides are unique to a single species, others, like Varv A, are more broadly distributed, having been found in approximately 70% of the analyzed Viola species. nih.gov Varv E and kalata B1 are also common, occurring in about 50% of Viola species. nih.gov

Beyond the Violaceae, cyclotides and their linear counterparts have been discovered in other, often distantly related, plant families. These include the Rubiaceae (coffee family), Fabaceae (legume family), Cucurbitaceae (gourd family), Solanaceae (nightshade family), and even in monocots like the Poaceae (grass family). researchgate.netdiva-portal.org The presence of cyclotide-like gene sequences has been noted in cereal crops such as wheat, maize, and rice, although the expressed cyclic peptides have not been detected in these plants. diva-portal.org This disjointed distribution across different plant lineages suggests a complex evolutionary history. researchgate.net

Table 1: Occurrence of this compound and Selected Homologues

Peptide Name Plant Family Plant Species
This compound Violaceae Viola arvensis, Viola tricolor acs.org
Varv A Violaceae Viola arvensis, Viola odorata, Viola tricolor uq.edu.au
Varv E Violaceae Viola arvensis, Viola odorata, Viola baoshanensis, Viola tricolor, Viola yedoensis diva-portal.org
Kalata B1 Violaceae, Rubiaceae Viola odorata, Viola baoshanensis, Viola yedoensis, Oldenlandia affinis diva-portal.orguq.edu.au
Cycloviolacin O2 Violaceae Viola odorata, Viola biflora diva-portal.org

Phylogenetic Analysis of Cyclotide Genes

Phylogenetic analyses based on cyclotide precursor gene sequences provide crucial insights into their evolutionary relationships. Cyclotides are ribosomally synthesized as precursor proteins that contain a signal peptide, a pro-domain, and one or more cyclotide domains. nih.govresearchgate.net The architecture of these precursor proteins can vary significantly, even between closely related species. frontiersin.org

Phylogenetic trees constructed from cyclotide sequences often show a separation between the two major subfamilies: the Möbius cyclotides, which contain a cis-proline residue in loop 5 that introduces a twist in the backbone, and the bracelet cyclotides, which lack this feature. nih.govdiva-portal.org Varv peptides, belonging to the Violaceae, tend to cluster together within the Möbius subfamily, distinct from the kalata peptides found in the Rubiaceae.

The evolutionary relationships inferred from gene sequences can sometimes be complex. For instance, the presence of identical cyclotides, like kalata B1, in distantly related species such as Viola odorata and Oldenlandia affinis complicates simple phylogenetic interpretations based on peptide sequences alone. frontiersin.org Furthermore, some precursor genes encode multiple, sometimes different, cyclotide sequences, indicating a history of gene duplication and rearrangement. frontiersin.orgmdpi.com The significant sequence diversity observed in the loops connecting the conserved cysteine residues further highlights the rapid evolution of these peptides. nih.gov

Mechanisms Driving Cyclotide Diversity

The remarkable diversity of cyclotides is the result of several evolutionary mechanisms acting at the genetic level.

Gene Duplication and Internal Expansion

Gene duplication is a primary engine of evolutionary novelty, and it plays a central role in the diversification of cyclotides. The presence of multiple cyclotide domains within a single precursor protein is clear evidence of internal gene duplication events. nih.govoup.com This process can create tandem repeats of cyclotide sequences. oup.com For example, genes from Momordica cochinchinensis have been found to encode a series of up to seven cyclic knottins followed by a terminal acyclic knottin, all within a single precursor. oup.com This suggests that an ancestral gene encoding a single peptide domain underwent multiple rounds of internal expansion. oup.com

In the legume Clitoria ternatea, a massive 8- to 40-fold expansion of the albumin-1 gene family has been observed, which enabled some of these gene copies to be "hijacked" for cyclotide production. researchgate.netnih.gov These duplicated genes are then free to diversify, leading to the evolution of new cyclotide sequences. nih.gov The observation that multiple gene loci can encode the same cyclotide suggests that some of these duplications are recent or are being actively conserved. nih.gov

Diversifying Selection at the Sequence Level

Once gene duplication provides the raw genetic material, natural selection acts to shape the sequences of the resulting peptides. The high degree of sequence variation in the inter-cysteine loops of cyclotides, contrasted with the conserved cysteine framework, is a hallmark of diversifying selection. nih.gov This process allows for the evolution of new biological functions while maintaining the stable structural scaffold. nih.gov

The evolution of cyclotides is thought to be driven by the need for plants to defend themselves against a variety of pests and pathogens. frontiersin.orgdiva-portal.org The sequence plasticity of the cyclotide scaffold allows for the generation of vast peptide libraries through mutation, which can then be selected upon to develop novel activities. mdpi.com This rapid evolution enables plants to adapt to changing environmental pressures. frontiersin.org The diversity of cyclotides has been shown to have increased dramatically over the last 30 million years, in parallel with the speciation of the Viola genus. diva-portal.org

Evolutionary Parallelism in Cyclotide Biosynthesis

One of the most fascinating aspects of cyclotide evolution is the independent emergence of this complex biosynthetic pathway in distantly related plant families. The production of cyclic peptides in families as diverse as the Violaceae, Rubiaceae, Fabaceae, and Cucurbitaceae, which belong to different orders of flowering plants, is a striking example of convergent or parallel evolution. researchgate.netoup.com

This parallelism is particularly evident in the recruitment of a specific enzyme, asparaginyl endopeptidase (AEP), for the crucial cyclization step. oup.comnih.gov AEP is a ubiquitous plant enzyme, and its co-option for peptide cyclization appears to have occurred independently in different lineages. researchgate.netoup.com This suggests that the evolution of cyclotides has been channeled through a constrained pathway, where the availability of AEP has facilitated the repeated evolution of backbone cyclization. oup.comnih.gov

The precursor proteins that give rise to cyclotides also show architectural diversity across different plant families, further supporting the idea of independent evolutionary origins. researchgate.netoup.com For example, the precursor structures in the Fabaceae are distinct from those in the Violaceae and Rubiaceae. oup.com It is hypothesized that linear, cystine-knotted peptides evolved first, before the divergence of monocots and dicots, and that the ability to cyclize these peptides evolved later and independently in different flowering plant groups. researchgate.net This independent evolution highlights the strong selective advantage conferred by the exceptional stability and diverse biological activities of the cyclotide scaffold.

Convergent Evolution of AEP-mediated Cyclization

The biosynthesis of this compound and other cyclotides is a prime example of convergent evolution, centered around the activity of a specific class of enzymes. Cyclotides have been identified in several distantly related plant families, including Violaceae (where Viola arvensis, the source of this compound, belongs), Rubiaceae, Fabaceae, and Cucurbitaceae. researchgate.net Despite their divergent evolutionary paths, these plants have independently harnessed a similar enzymatic tool to produce these unique cyclic peptides.

The key enzyme in this process is the asparaginyl endopeptidase (AEP). nih.gov AEPs are proteases that catalyze both the cleavage and formation of peptide bonds. nih.govnih.gov In cyclotide biosynthesis, AEP recognizes and cleaves a specific site at the C-terminal end of a linear precursor protein, which is marked by a highly conserved asparagine (Asn) or aspartic acid (Asp) residue. nih.govuq.edu.au Following cleavage, the same enzyme catalyzes the ligation of this newly freed C-terminus to the N-terminus of the peptide, resulting in the characteristic head-to-tail circular backbone. nih.gov

The repeated evolution of this AEP-dependent cyclization mechanism in unrelated plant lineages to create structurally and functionally similar defense peptides is a clear case of evolutionary parallelism or convergence. frontiersin.org This suggests a strong selective advantage for the cyclic cystine knot structure, likely due to its exceptional stability. The AEP enzymes themselves appear to have co-evolved with the cyclotide precursor genes they process, optimizing the recognition and cyclization efficiency. frontiersin.org

Implications for Biosynthetic Pathway Understanding

The discovery of AEP's role has profound implications for understanding the complete biosynthetic pathway of this compound. It solidifies the classification of cyclotides as Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). rsc.orguq.edu.au

The pathway can be summarized as follows:

Transcription and Translation : A cyclotide gene is transcribed and translated into a large precursor protein. nih.govacs.org

Precursor Structure : This precursor typically contains a signal peptide for entry into the endoplasmic reticulum, an N-terminal pro-peptide, the core cyclotide domain (which will become this compound), and a C-terminal pro-peptide. acs.org Some precursors may even encode multiple cyclotide domains. nih.govacs.org

Folding and Processing : Within the plant's secretory pathway, the precursor folds, and the six conserved cysteine residues form the three crucial disulfide bonds of the cystine knot. The pro-peptides are then excised.

Cyclization : The final and defining step is mediated by AEP in the vacuole. igem.org The enzyme recognizes the conserved Asn residue at the end of the cyclotide domain, excises the C-terminal tail, and ligates the ends to form the mature, cyclic peptide. nih.govuq.edu.au The absence of a proper C-terminal processing site can prevent this cyclization from occurring. uq.edu.au

This detailed understanding of the pathway explains the high chemodiversity observed in plants like Viola arvensis. A single plant can express a multitude of different cyclotides. nih.govacs.org This diversity, including the variations seen among Varv peptides, likely arises from the duplication of precursor genes followed by accelerated evolution of the regions coding for the mature cyclotide domains, leading to a wide array of defense molecules from a common ancestral template. frontiersin.org

Relationship to Other Cystine Knot Proteins and Cyclic Peptides

This compound's structure places it within a specific niche of the protein world, defined by its dual features: a cyclic backbone and a cystine knot motif. Its relationship to other peptides is best understood by comparing it to molecules that share one or both of these characteristics.

The defining feature of this compound and all cyclotides is the cyclic cystine knot (CCK) motif. vulcanchem.commdpi.com This structure consists of a head-to-tail cyclized peptide backbone that is threaded by three interlocking disulfide bonds. uq.edu.aumdpi.com This knotted arrangement confers exceptional resistance to heat, chemical denaturation, and enzymatic degradation, which is crucial for their role as plant defense agents. vulcanchem.commdpi.com

Comparison with Other Cyclotides: this compound is a member of the vast cyclotide family, which is further divided into subfamilies, primarily the 'bracelet' and 'Möbius' groups. mdpi.com The distinction is based on the absence (bracelet) or presence (Möbius) of a cis-proline in the peptide backbone, which introduces a twist into the molecular structure. this compound, isolated from Viola arvensis, shows a high degree of sequence homology with other Varv peptides found in the same plant and with other cyclotides from the Violaceae family. nih.gov It also shares homology with cyclotides from different plant families, such as kalata B1 from the Rubiaceae family, highlighting a shared evolutionary origin for the core structure. vulcanchem.com

Comparison with Acyclic Cystine Knot Proteins (Knottins): The cystine knot motif itself is not unique to cyclotides. A large superfamily of small, disulfide-rich proteins known as knottins shares the same knotted arrangement of cysteine residues but lacks the cyclic backbone. uq.edu.aumdpi.com These acyclic knottins are found across all kingdoms of life and perform various functions, including acting as toxins or enzyme inhibitors. The trypsin inhibitor subfamily of cyclotides is considered a structural and evolutionary link between the classical cyclotides and the acyclic knottins. uq.edu.aumdpi.com While they share the stabilizing knot, the cyclization of this compound provides an additional layer of protection, particularly against exopeptidases that degrade proteins from their ends. vulcanchem.com

Comparison with Other Cyclic Peptides: Nature produces a wide variety of other cyclic peptides, such as the immunosuppressant cyclosporine A or toxins like amanitins. mdpi.com However, most of these peptides lack the cystine knot motif. mdpi.com Furthermore, many are synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS), in stark contrast to the ribosomal origin of this compound. uq.edu.aumdpi.com The combination of a ribosomally-derived, head-to-tail cyclized backbone and an integrated cystine knot makes the cyclotide family, to which this compound belongs, a unique class of natural molecules. mdpi.com

Biological Activities of Varv Peptide C

Varv peptide C has been reported to exhibit cytotoxic activity. This activity is a common feature among many cyclotides and is believed to be a key part of their natural defense function in plants. researchgate.net The mechanism of this cytotoxicity is thought to involve the interaction and disruption of cell membranes. diva-portal.org While the broad category of cyclotides has shown a wide array of biological effects including uterotonic, anti-HIV, and antimicrobial activities, specific studies focusing solely on the uterotonic activity of this compound are not extensively detailed in the provided search results. ebi.ac.uknih.gov

Structure Activity Relationship Sar Studies

Future Research Directions and Unexplored Avenues

Advanced Structural Dynamics Studies

A deeper understanding of the three-dimensional structure and conformational dynamics of Varv peptide C is fundamental to unlocking its full potential. While the general fold of cyclotides is well-characterized, subtle variations in loop flexibility and surface topology can significantly influence biological activity. uq.edu.au

Future research should employ a combination of high-resolution structural biology techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, which has been pivotal in determining the 3D structures of many cyclotides, can be used to solve the solution structure of this compound. researchgate.netnih.gov Beyond a static picture, advanced NMR methods can probe the dynamics of the peptide's backbone and side chains on various timescales. nih.gov Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) could provide complementary data on the solvent accessibility and dynamics of different regions of the peptide, highlighting which loops are more flexible or involved in intermolecular interactions.

Molecular dynamics (MD) simulations will be an invaluable tool to complement experimental data. By simulating the behavior of this compound in different environments (e.g., in aqueous solution versus embedded in a lipid bilayer), researchers can gain insights into its conformational landscape and the structural transitions it may undergo upon interacting with biological targets. uq.edu.au These simulations can reveal the role of specific residues in maintaining the structural integrity and the dynamic behavior of the loops, which are often crucial for activity.

Comprehensive Target Identification Strategies

A critical gap in the current knowledge of this compound is the identity of its specific molecular target(s). While many cyclotides are known to interact with and disrupt cell membranes, the precise proteins or lipid microdomains they bind to are often unknown. researchgate.netnih.gov Identifying these targets is essential for elucidating its mechanism of action and for any future therapeutic development.

A promising future direction is the use of chemical proteomics. This involves designing and synthesizing modified versions of this compound that can be used as probes to capture its binding partners. For instance, a this compound analogue could be synthesized to include a photoreactive crosslinking group (like a diazirine or benzophenone) and an affinity tag (such as biotin). frontiersin.orgnih.gov When this probe is introduced to a cellular system (e.g., cancer cell lysate or live cells) and activated by UV light, it will covalently bind to its interacting partners. frontiersin.orgnih.gov The biotin (B1667282) tag then allows for the isolation of these crosslinked complexes, and the identity of the captured proteins can be determined by mass spectrometry. frontiersin.orgnih.gov This photo-affinity labeling approach has been successfully conceptualized for other cyclotides, such as kalata B1, to identify their cellular interactors. frontiersin.org

Mechanistic Studies of Novel Biological Activities

The known cytotoxic activity of this compound warrants a deeper mechanistic investigation. researchgate.net Many cyclotides exert their effects by permeabilizing cell membranes, a process that is often dependent on the lipid composition of the target membrane. researchgate.netnih.gov The prevailing model suggests that cyclotides first bind to the membrane surface, often through specific interactions with phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE), and then insert into the lipid bilayer, leading to pore formation and membrane destabilization. nih.gov

Future studies should investigate whether this compound follows this canonical mechanism. This can be achieved by studying its interactions with model lipid bilayers of varying compositions using techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify binding affinity. nih.gov Neutron reflectometry and quartz crystal microbalance with dissipation monitoring (QCM-D) can provide detailed information on the structural changes that occur in the lipid bilayer upon peptide binding and insertion. nih.gov Furthermore, lipidomics approaches could be employed to analyze changes in the lipid composition of cells treated with this compound, potentially revealing a preference for certain lipid species and shedding light on its selective toxicity. cipps.org.au

Rational Design of Enhanced this compound Analogues

The exceptional stability of the cyclotide scaffold makes it an ideal framework for protein engineering. researchgate.nettandfonline.com By modifying the sequence of this compound, particularly in its loop regions, it is possible to create analogues with enhanced potency, selectivity, or entirely new biological activities.

One powerful strategy is "molecular grafting," where a known bioactive peptide epitope is engineered into one of the loops of the this compound backbone. nih.govrsc.org This can be used to stabilize the grafted epitope, protect it from degradation, and constrain it in a bioactive conformation. For example, epitopes that target specific cell surface receptors, such as G protein-coupled receptors (GPCRs), could be grafted onto this compound to create novel receptor antagonists or agonists. rsc.org

In addition to grafting, specific amino acid substitutions can be made to fine-tune the properties of this compound. For instance, modifying the charge and hydrophobicity of the peptide's surface can alter its interaction with cell membranes and potentially increase its specificity for cancer cells over normal cells. nih.gov Techniques like N-methylation of the peptide backbone have been shown to improve the oral bioavailability of other cyclic peptides, a strategy that could be explored for this compound analogues to improve their drug-like properties. pnas.org The design of these analogues can be guided by the structural and dynamic data obtained from the studies outlined in section 9.1.

Systems Biology Approaches to Cyclotide Production and Function

Understanding the biological role of this compound in its native plant, Viola arvensis, requires a holistic, systems-level approach. Cyclotides are believed to function in plant defense, but the specifics of their regulation, biosynthesis, and ecological interactions are still being uncovered. frontiersin.orgpnas.org

Future research should leverage 'omics' technologies to study this compound in its natural context. Transcriptomics (RNA-Seq) can be used to identify the gene encoding the this compound precursor protein and to study its expression levels in different plant tissues and under various environmental stresses (e.g., herbivore attack or pathogen infection). acs.orgfrontiersin.org This can provide clues about its specific role in plant defense. Proteomics can be used to quantify the abundance of mature this compound and other cyclotides in the plant, giving a clearer picture of the plant's chemical defense arsenal. acs.org

Furthermore, metabolomics can be used to analyze the full spectrum of small molecules in Viola arvensis. researchgate.netnih.gov By correlating changes in the metabolome with the expression of this compound, researchers may uncover biochemical pathways that are co-regulated with cyclotide production or identify other compounds that act synergistically with it. This integrated systems biology approach will not only illuminate the natural function of this compound but could also inform strategies for its biotechnological production in engineered expression systems like plants, yeast, or bacteria. tandfonline.com

Q & A

Q. Table 1: Key QC Parameters for Batch Consistency

ParameterMethodAcceptable Threshold
Peptide PurityHPLC (214 nm)≥80%
TFA ContentIon Chromatography<1%
SolubilityCentrifugation + FilterNo precipitate

Advanced: What computational tools or frameworks facilitate the analysis of this compound's interaction mechanisms in molecular studies?

Methodological Answer:
The Varv computational architecture enables modular analysis of peptide interactions through:

  • Declarative JSON-Based Modeling : Define peptide structures, binding partners, and environmental variables (e.g., pH, temperature) in structured data formats. This supports reproducibility and cross-platform validation .
  • Event-Driven Simulation : Use Varv’s decoupled event engine to model kinetic interactions (e.g., ligand-receptor binding) and visualize dynamic behavior.
  • Debugging Tools : Implement inspectors to track real-time changes in peptide conformation or solvent accessibility during simulations .

Basic: What are the critical considerations for ensuring reproducibility in experimental protocols involving this compound?

Methodological Answer:
Reproducibility requires:

  • Standardized Synthesis Protocols : Document resin type, coupling reagents, and cleavage conditions.
  • Buffer Compatibility : Pre-test solubility in assay buffers (e.g., avoid TFA in cell cultures) .
  • Data Transparency : Publish raw HPLC/MS chromatograms and peptide sequences in supplementary materials.
  • Replication : Conduct triplicate experiments with independent peptide batches to confirm findings .

Advanced: How should researchers reconcile contradictory findings in existing literature on this compound's functional pathways?

Methodological Answer:
Address contradictions through:

Systematic Meta-Analysis :

  • Compare experimental conditions (e.g., peptide concentration, assay type) across studies.
  • Use tools like PRISMA guidelines to assess bias or methodological heterogeneity .

Controlled Replication :

  • Reproduce key studies using standardized protocols and identical peptide batches.

Multi-Method Validation :

  • Combine biochemical assays (e.g., ELISA) with computational simulations to cross-validate mechanisms .

Q. Example Workflow :

  • Step 1 : Identify conflicting studies (e.g., Study A reports pro-apoptotic effects; Study B shows no activity).
  • Step 2 : Replicate both studies using shared reagents and blinded analysis.
  • Step 3 : Use pathway enrichment analysis (e.g., KEGG) to contextualize results within broader biological networks .

Basic: What statistical approaches are appropriate for analyzing dose-response data in this compound efficacy studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
  • Error Propagation : Report confidence intervals for EC₅₀ using bootstrap resampling (≥1,000 iterations) .

Advanced: How can researchers optimize experimental design to minimize confounding variables in this compound studies?

Methodological Answer:

  • Factorial Design : Use a 2^k design to test peptide concentration, temperature, and solvent interactions.
  • Blinding : Assign peptide batches randomly and blind analysts to treatment groups.
  • Negative Controls : Include scrambled peptide sequences or solvent-only controls .

Note: All answers are synthesized from peer-reviewed methodologies and experimental best practices. For computational tools, ensure compliance with open-source licenses or institutional agreements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.